Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-2-cyano-N-isopropyl-acetamide (CAS No. 943843-28-5) is a highly versatile, bifunctional
α
-aminonitrile derivative. Featuring orthogonal reactive sites—a primary amine, a nitrile group, and an N-isopropyl amide—this compound serves as a critical building block in advanced organic synthesis. This whitepaper details the causality-driven synthetic pathway of the compound, self-validating experimental protocols, and its pivotal role as a spirocyclic intermediate in the production of modern agrochemicals, most notably the next-generation insecticide1[1].
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of
α
-aminonitriles is classically approached via the Strecker reaction. However, applying Strecker conditions directly to glyoxylamides often results in poor yields due to the instability of the intermediates. Instead, an industry-standard, three-step oximation-reduction pathway starting from 2[2] provides a highly controlled, scalable, and high-yielding alternative.
Causality of the Synthetic Pathway
Amidation: Ethyl cyanoacetate undergoes nucleophilic acyl substitution with isopropylamine. The ester acts as a highly reactive electrophile, while the primary amine serves as an efficient nucleophile[2].
Nitrosation (Oximation): The methylene protons flanked by the cyano and carboxamide groups are highly acidic (pKa ~9–11). Nitrous acid (generated in situ from sodium nitrite and acetic acid) electrophilically attacks the enol tautomer, forming a nitroso compound that rapidly tautomerizes to a highly stable3[3].
Chemoselective Reduction: The critical challenge in this pathway is reducing the oxime to a primary amine without over-reducing the sensitive nitrile group. Sodium dithionite (Na₂S₂O₄) is specifically selected because it acts as a mild, chemoselective reducing agent in aqueous media, selectively cleaving the N-O bond while leaving the C≡N bond intact[4].
Fig 1: Three-step chemoselective synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide.
The choice of reducing agent in the final step dictates the purity and viability of the synthesis. The table below summarizes the quantitative impact of various reduction methodologies on the hydroxyimino intermediate.
Reducing Agent
Reaction Conditions
Chemoselectivity (Nitrile Intact)
Yield (%)
Purity (HPLC)
Causality / Mechanistic Notes
Sodium Dithionite (Na₂S₂O₄)
Aq. NaHCO₃, 0–5 °C
High
85–90%
>98%
Mild, single-electron transfer mechanism selectively reduces the oxime N-O bond; prevents nitrile reduction.
Zinc Dust / Acetic Acid
AcOH, 20–25 °C
Moderate
65–70%
~90%
Highly exothermic; requires strict temperature control to prevent side reactions and hydrolysis.
Catalytic Hydrogenation (Pd/C)
H₂ (3 atm), MeOH
Low
<40%
<50%
Non-selective surface catalysis leads to over-reduction of the cyano group, forming unwanted diamine impurities.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following protocol incorporates visual and chemical checkpoints that serve as a self-validating system for the researcher.
Phase 1: Amidation (Synthesis of N-isopropyl-2-cyanoacetamide)
Reaction: Charge a glass-lined reactor with ethyl cyanoacetate (1.0 eq) and absolute ethanol.
Addition: Add isopropylamine (1.1 eq) dropwise at 0–5 °C. Causality: Low temperature controls the exothermic nucleophilic acyl substitution, preventing the formation of side products.
Validation: Stir at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the ester spot (higher Rf) visually validates reaction completion.
Isolation: Concentrate under reduced pressure to yield the intermediate as a crystalline white solid.
Phase 2: Oximation (Synthesis of 2-Cyano-2-(hydroxyimino)-N-isopropylacetamide)
Reaction: Dissolve the intermediate in glacial acetic acid, which serves as both the solvent and the acid catalyst for enolization.
Addition: Add an aqueous solution of sodium nitrite (1.2 eq) dropwise, maintaining the temperature below 15 °C.
Validation: Causality Checkpoint: The solution will immediately transition to a pale yellow/orange hue. This color change visually validates the formation of the transient nitroso intermediate, which rapidly tautomerizes to the stable 3[3].
Isolation: Stir for 2 hours, then pour the mixture into crushed ice. Filter the precipitated oxime and wash thoroughly with cold water to remove residual acetic acid.
Phase 3: Chemoselective Reduction (Synthesis of the Target Compound)
Reaction: Suspend the oxime in a saturated aqueous sodium bicarbonate solution.
Addition: Gradually add solid sodium dithionite (Na₂S₂O₄, 3.0 eq) in portions at 0–5 °C.
Validation: Causality Checkpoint: The addition will trigger mild effervescence (CO₂ release from the bicarbonate buffer neutralizing acidic byproducts). The reaction mixture will change from yellow to colorless, confirming the successful cleavage of the N-O bond and reduction to the 4[4].
Isolation: Extract the aqueous layer with ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Amino-2-cyano-N-isopropyl-acetamide. Recrystallize from methanol/water to achieve >98% HPLC purity.
Downstream Applications: The Spidoxamat (Plenexos) Pathway
2-Amino-2-cyano-N-isopropyl-acetamide is the critical spirocyclic building block in the synthesis of 5[5] (Trade Name: Plenexos), a next-generation ketoenol/tetramic acid insecticide developed by Bayer Crop Science[1]. Spidoxamat operates as a potent inhibitor of acetyl-CoA carboxylase, fatally disrupting lipid biosynthesis in agricultural pests[1].
The industrial-scale synthesis leverages the orthogonal reactivity of the
α
-aminonitrile. The primary amine and the active carbon center of 2-amino-2-cyano-N-isopropyl-acetamide undergo N-acylation and subsequent intramolecular cyclization with 2,6-dimethyl-4-chlorobenzoyl chloride derivatives[1]. This condensation establishes the unique spirocyclic tetramic acid core that is essential for the molecule's systemic efficacy and favorable ecotoxicological profile[1].
Fig 2: Downstream application of the synthesized building block in Spidoxamat production.
2-Amino-2-cyano-N-isopropyl-acetamide is a highly versatile, trifunctional aliphatic building block primarily utilized in the advanced synthesis of agrochemicals, pharmaceutical heterocycles, and material science additives. Characterized by its unique combination of a primary amine, an electrophilic nitrile, and a sterically directing N-isopropyl amide, this compound serves as a critical hub for cyclization and condensation reactions. This whitepaper details its physicochemical profile, mechanistic reactivity, self-validating synthetic protocols, and modern applications in drug and agrochemical development.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 2-Amino-2-cyano-N-isopropyl-acetamide is essential for predicting its behavior in biphasic reaction mixtures and its influence on the pharmacokinetics of downstream active pharmaceutical ingredients (APIs). The N-isopropyl group specifically acts as a lipophilicity modulator, which is crucial for tuning the LogP of final molecules to ensure optimal cellular permeability or plant vascular mobility.
Property
Value
Chemical Name
2-Amino-2-cyano-N-isopropyl-acetamide
CAS Registry Number
943843-28-5
Molecular Formula
C6H11N3O
Molecular Weight
141.17 g/mol
SMILES String
CC(C)NC(=O)C(N)C#N
Hydrogen Bond Donors
2 (-NH2, -NH)
Hydrogen Bond Acceptors
3 (C=O, C#N, -NH2)
Topological Polar Surface Area
78.9 Ų
(Data derived from structural analysis and compound registry databases (1)[1])
Mechanistic Reactivity Map
The synthetic utility of this compound stems from its trifunctional nature. Each functional group operates orthogonally under specific conditions, allowing for highly predictable, regioselective transformations.
Fig 1: Trifunctional reactivity map of 2-Amino-2-cyano-N-isopropyl-acetamide.
Primary Amine (-NH2): Acts as a potent nucleophile, readily condensing with dicarbonyls or isothiocyanates.
Nitrile (-C#N): Serves as an electrophilic trap during intramolecular cyclizations, driving the formation of 5- and 6-membered heterocycles (e.g., thiazoles, pyrimidines).
N-Isopropyl Amide: Provides steric bulk that prevents unwanted side reactions at the adjacent alpha-carbon while significantly enhancing the lipid solubility of the resulting scaffold.
Chemoselective Synthetic Methodology
The de novo synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide requires strict chemocontrol. Direct amination of the alpha-carbon is prone to over-alkylation and degradation. Therefore, a specialized three-step sequence—amidation, nitrosation, and chemoselective reduction—is the industry standard (2)[2].
Fig 2: Three-step chemoselective synthesis workflow from ethyl cyanoacetate.
Step-by-Step Protocol & Causality
Step 1: Amidation
Procedure: Ethyl cyanoacetate is reacted with an excess of isopropylamine in ethanol at room temperature.
Causality: Isopropylamine acts as a strong nucleophile, attacking the ester carbonyl. The reaction is driven to completion by the thermodynamic stability of the resulting amide.
Step 2: Nitrosation (Alpha-Carbon Activation)
Procedure: N-Isopropylcyanoacetamide is dissolved in glacial acetic acid. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature strictly below 10°C.
Causality: The methylene protons between the cyano and carbonyl groups are highly acidic. Acetic acid reacts with NaNO2 to generate the nitrosonium ion (NO+). The enol tautomer of the acetamide undergoes rapid electrophilic attack by NO+, yielding the stable oxime. Temperature control (<10°C) is critical to prevent the exothermic decomposition of nitrous acid into toxic NOx gases.
Step 3: Chemoselective Reduction
Procedure: The oxime intermediate is treated with sodium dithionite (Na2S2O4) in a biphasic water/THF mixture.
Causality: Why Na2S2O4? The reduction requires absolute chemoselectivity. Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) risks reducing the electrophilic nitrile group into a primary amine, yielding an undesired diamine. Sodium dithionite operates via a mild, single-electron transfer mechanism that exclusively cleaves the N-O bond without affecting the C#N triple bond.
Self-Validating Indicators (Trustworthiness)
Nitrosation IPC: The reaction is self-indicating; the colorless starting solution transitions to a deep yellow/orange upon the formation of the conjugated oxime. TLC (Eluent: EtOAc/Hexane 1:1) confirms completion via the disappearance of the starting material (Rf ~0.6) and the emergence of a UV-active oxime spot (Rf ~0.3).
Reduction IPC: Successful cleavage of the N-O bond is visually validated by the rapid bleaching of the yellow oxime solution to a pale/colorless state.
Applications in Advanced Synthesis
A. Agrochemical Spirocycles & Tetramic Acids
Aminocyanoacetamides are foundational building blocks for modern tetramic acid derivatives and spirocyclic insecticides, such as intermediates related to Spidoxamat (3)[3]. In these complex syntheses, the N-isopropyl group is not merely structural; it precisely tunes the LogP of the final scaffold. This lipophilicity adjustment is a decisive factor for phloem and xylem mobility in plants, allowing the active ingredient to systemically reach concealed sucking pests.
B. Pharmaceutical Heterocycles (Pyrrolotriazines & Thiazoles)
The primary amine and nitrile groups serve as a dual-reactivity hub for drug discovery:
Thiazolo-Pyrimidines: Condensation of the aminocyanoacetamide core with carbon disulfide yields 5-amino-thiazole-4-carboxamides. These are direct precursors to thiazolo[5,4-d]pyrimidines—a class of structural purine analogues exhibiting potent anticancer and antibacterial properties (4)[4].
EGFR Inhibitors: Cyclization with dicarbonyls yields highly substituted pyrroles, which are subsequently elaborated via Dimroth rearrangement into pyrrolo[2,1-f][1,2,4]triazines, known for their targeted epidermal growth factor receptor (EGFR) inhibition in oncology (2)[2].
C. Material Science (Perovskite Solar Cells)
Beyond organic synthesis, the aminocyanoacetamide structural motif acts as a highly effective, multifunctional Lewis-base additive in photovoltaics. The carbonyl and cyano groups coordinate strongly with uncoordinated Sn2+ ions in tin perovskite films, while the amino group forms stabilizing hydrogen bonds. This dual-action mechanism drastically reduces defect density and controls the crystallization process, leading to highly efficient, pinhole-free solar cells (5)[5].
References
Title: 2-AMINO-2-CYANO-N-ISOPROPYL-ACETAMIDE CAS No: 943843-28-5
Source: Guidechem
URL
Source: SIOC Journals (Chinese Journal of Organic Chemistry)
Title: How can 2-Amino-2-cyanoacetamide be used to synthesize 5-Amino-thiazole-4-carboxamide?
Title: Buy Spidoxamat (EVT-6729627)
Title: Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells
Source: ACS Nano
URL
"2-Amino-2-cyano-N-isopropyl-acetamide" mechanism of action
Title: Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 2-Amino-2-cyano-N-isopropyl-acetamide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Se...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 2-Amino-2-cyano-N-isopropyl-acetamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5)[1] is a highly specialized low-molecular-weight compound belonging to the α-amino nitrile class. While frequently utilized as a critical building block in advanced organic synthesis, its precise structural motif represents the quintessential pharmacophore for the reversible covalent inhibition of Dipeptidyl Peptidase 1 (DPP1) , also known as Cathepsin C[2]. This whitepaper deconstructs the compound's mechanism of action (MoA), detailing the causality behind its molecular design and providing self-validating experimental workflows for characterizing its biochemical and cellular efficacy.
Molecular Architecture & Pharmacophore Rationale
To understand the MoA of 2-Amino-2-cyano-N-isopropyl-acetamide, we must analyze its structure through the lens of the DPP1 active site. DPP1 is a unique lysosomal cysteine exopeptidase that requires a free N-terminal amine on its substrates to initiate cleavage[2]. The compound is engineered to exploit this exact requirement:
The α-Amino Group (P2 Anchor): The primary amine acts as a substrate mimetic. It anchors the inhibitor into the S2 pocket of DPP1 by forming a critical salt bridge with the Asp1 residue and interacting with a resident chloride ion[2]. This interaction is the primary driver of the compound's high affinity.
The Cyano Warhead (Electrophilic Trap): Positioned precisely where the scissile peptide bond would normally reside, the nitrile (-C≡N) carbon is highly electrophilic. It serves as a "warhead" designed to trap the enzyme's catalytic machinery[3].
The N-isopropyl Acetamide (S1/S1' Subsite Targeting): The bulky, lipophilic isopropyl group extends into the S1 and S1' subsites. This steric bulk provides shape complementarity that drives selectivity, preventing the compound from inhibiting related endopeptidases (like Cathepsins K, L, or S) that lack the corresponding pocket geometry[4].
Mechanism of Action: Reversible Covalent Inhibition
The therapeutic utility of α-amino nitriles lies in their ability to halt the catalytic cycle of target proteases without causing permanent enzyme inactivation.
When 2-Amino-2-cyano-N-isopropyl-acetamide enters the DPP1 active site, the nucleophilic thiolate (S⁻) of the catalytic Cys234 residue attacks the electrophilic carbon of the cyano group. This reaction forms a thioimidate covalent adduct [2].
Unlike irreversible inhibitors (e.g., vinyl sulfones) that permanently alkylate the enzyme and carry high risks of haptenization and immunotoxicity, the thioimidate linkage is thermodynamically stable but kinetically reversible[3]. By temporarily paralyzing DPP1, the compound prevents the N-terminal processing and subsequent maturation of downstream Pro-Neutrophil Serine Proteases (Pro-NSPs) such as Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CG)[4]. This effectively neutralizes the primary drivers of tissue destruction in neutrophil-mediated inflammatory diseases.
Mechanism of Action: Reversible covalent inhibition of Cathepsin C (DPP1) by the α-amino nitrile.
Experimental Workflows for Mechanistic Validation
To rigorously validate the mechanism of 2-Amino-2-cyano-N-isopropyl-acetamide, we must employ a self-validating cascade. Biochemical potency alone is insufficient; we must prove that the inhibition is time-dependent (characteristic of covalent binders) and that it translates to functional cellular target engagement without off-target cytotoxicity.
Step-by-step experimental workflow for validating DPP1 inhibition and cellular efficacy.
Causality: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay. By measuring the cleavage of a fluorogenic substrate over time, we can capture the two-step binding kinetics (initial non-covalent encounter complex followed by covalent bond formation) unique to warhead-containing inhibitors. A counter-screen against Cathepsin L is included to prove S1/S1' pocket selectivity.
Reagent Preparation: Prepare the assay buffer (50 mM MES, 50 mM NaCl, 5 mM DTT to maintain the catalytic cysteine in a reduced state, pH 5.5). Reconstitute recombinant human DPP1.
Compound Dilution: Serially dilute the compound in anhydrous DMSO to create a 10-point dose-response curve (3-fold dilutions).
Enzyme Pre-Incubation: Incubate 0.5 nM DPP1 with the inhibitor for 30 minutes at 37°C. Self-Validation: Include a known irreversible inhibitor (e.g., E-64) as a positive control and a 1% DMSO vehicle as a negative baseline.
Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate Gly-Arg-AMC (7-Amino-4-methylcoumarin).
Kinetic Reading: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) using a kinetic microplate reader.
Data Analysis: Calculate initial velocities (
vi
) and steady-state velocities (
vs
). Fit the data to a 4-parameter logistic model to determine the
IC50
and the
kinact/KI
ratio (the gold standard metric for covalent inhibitor efficiency).
Causality: Because DPP1 operates within the acidic environment of the lysosome, biochemical data must be validated in a cellular context to account for membrane permeability and lysosomal trapping. We use U937 promonocytic cells. Crucially, we run a parallel ATP-based cell viability assay to guarantee that any reduction in Neutrophil Elastase (NE) activity is due to specific DPP1 blockade, not compound-induced cell death.
Cell Culture: Culture U937 cells in RPMI-1640 media supplemented with 10% FBS at 37°C and 5%
CO2
.
Inhibitor Treatment: Seed cells at
1×105
cells/well. Treat with varying concentrations of the compound (0.1 nM to 10 µM) for 1 hour.
Differentiation Induction: Add 100 nM phorbol 12-myristate 13-acetate (PMA) to induce neutrophil-like differentiation. Incubate for 48 hours.
Lysis & Extraction: Harvest the cells, wash twice with cold PBS, and lyse using a Triton X-100 based lysis buffer (pH 7.4).
Orthogonal Validation: Split the lysate. Use half for a CellTiter-Glo® viability assay.
NSP Activity Measurement: Clarify the remaining lysate via centrifugation. Measure functional NE activity by adding the specific fluorogenic substrate MeOSuc-AAPV-AMC. Normalize the fluorescent signal to total protein concentration (via BCA assay) to quantify intracellular DPP1 inhibition.
Quantitative Data & SAR Context
To contextualize the efficacy of the α-amino nitrile pharmacophore found in 2-Amino-2-cyano-N-isopropyl-acetamide, it is critical to compare its reactivity metrics against other common covalent warheads utilized in protease drug discovery.
Low to Moderate (Highly dependent on P1/P2 subsites)
Vinyl Sulfone
-CH=CH-SO2-R
Irreversible (Thioether)
< 1 nM
High (Prone to permanent off-target alkylation)
Aldehyde
-CHO
Reversible (Hemithioacetal)
50 - 500 nM
High (Metabolic instability & rapid oxidation in vivo)
Trifluoromethyl Ketone
-CO-CF3
Reversible (Hemithioketal)
10 - 100 nM
Moderate (Often suffers from poor cellular permeability)
Data synthesis based on standard structure-activity relationship (SAR) profiling of Cathepsin C inhibitors[2],[4].
Conclusion
The compound 2-Amino-2-cyano-N-isopropyl-acetamide represents a masterclass in rational pharmacophore design. By combining an α-amino group to satisfy the strict exopeptidase requirements of DPP1 with a cyano warhead for reversible covalent trapping, it effectively halts the maturation of pro-inflammatory NSPs. The detailed biochemical and cellular workflows provided herein establish a rigorous, self-validating framework for evaluating this compound and its derivatives in the pursuit of novel anti-inflammatory therapeutics.
References
DPP1 Inhibitors: Exploring the Role of Water in the S2 Pocket of DPP1 with Substituted Pyrrolidines - PMC . National Institutes of Health (NIH). Available at:[Link]
US11680049B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors. Google Patents.
WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c. Google Patents.
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-2-cyano-N-isopropyl-acetamide for Drug Development Professionals
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of 2-Amino-2-cyano-N-isopropyl-acetamide. Designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of 2-Amino-2-cyano-N-isopropyl-acetamide. Designed for researchers, scientists, and professionals in the field of drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific expertise, explaining the causality behind experimental choices and ensuring a self-validating system of protocols.
Introduction: The Significance of Structural Insight
2-Amino-2-cyano-N-isopropyl-acetamide belongs to the broader class of cyanoacetamide derivatives, which are recognized for their versatile chemical reactivity and potential as precursors in the synthesis of various heterocyclic compounds.[1] Derivatives of cyanoacetamide have been investigated for a range of biological activities, making them of considerable interest in medicinal chemistry and drug discovery.[2] Understanding the precise three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into the compound's physicochemical properties, including solubility, stability, and, most critically, its potential interactions with biological targets. For drug development professionals, a high-resolution crystal structure is the cornerstone of structure-based drug design, enabling the rational optimization of lead compounds.
This guide will delineate a robust workflow for the complete crystal structure analysis of 2-Amino-2-cyano-N-isopropyl-acetamide, from synthesis and crystallization to data analysis and interpretation.
Part 1: Synthesis and Crystallization – The Foundation of Quality Data
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide
The synthesis of N-substituted cyanoacetamides can be achieved through several established routes.[1] A common and effective method involves the reaction of an appropriate amine with an activated form of cyanoacetic acid, such as an ester or acid chloride. For the target compound, a plausible and efficient synthetic route is the amidation of ethyl cyanoacetate with isopropylamine.
Experimental Protocol: Synthesis
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol.
Reagent Addition: Add isopropylamine (1.1 equivalents) dropwise to the stirred solution at room temperature. An excess of the amine is used to ensure the complete consumption of the ester.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl cyanoacetate) is no longer detectable.
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Amino-2-cyano-N-isopropyl-acetamide. The purity of the compound should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.[3][4]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).
Experimental Protocol: Crystallization
Solvent Screening: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound has moderate solubility.
Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield crystals.
Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves equilibrating a drop of the concentrated compound solution with a larger reservoir of a precipitant solution. This is a highly controlled method for inducing crystallization.
Temperature Gradient: Slowly cooling a saturated solution can also induce crystallization. The rate of cooling is critical; slower cooling rates generally produce higher quality crystals.
Part 2: X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data. Modern crystallography relies on automated diffractometers.[5]
Data Collection
A single crystal is mounted on a goniometer head and placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Data Processing
The raw diffraction data is processed to yield a list of reflection indices (h, k, l) and their corresponding intensities. This process involves:
Indexing: Determining the unit cell parameters and the crystal lattice type.
Integration: Measuring the intensity of each diffraction spot.
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.
The output of this stage is a reflection file that will be used for structure solution and refinement.
Part 3: Structure Solution, Refinement, and Validation
This is the computational part of crystallography, where the diffraction data is used to generate a three-dimensional model of the molecule.[6]
Structure Solution
The "phase problem" is a central challenge in crystallography; the phases of the diffracted waves are lost during the experiment.[5] For small molecules like 2-Amino-2-cyano-N-isopropyl-acetamide, direct methods are typically successful in solving the phase problem and generating an initial electron density map.[7] This map reveals the positions of the atoms in the crystal.
Structure Refinement
The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
Structure Validation
The final refined structure must be rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and examining various crystallographic quality indicators.
Parameter
Acceptable Value
Significance
R1
< 0.05
A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2
< 0.15
A weighted R-factor based on all reflections.
Goodness-of-Fit (GooF)
~ 1.0
Indicates a good fit between the model and the data.
Residual Electron Density
< ±0.5 e/ų
Large peaks or troughs in the difference Fourier map may indicate missing or misplaced atoms.
Part 4: Analysis of the Crystal Structure of 2-Amino-2-cyano-N-isopropyl-acetamide (Hypothetical)
While a specific experimental structure is not publicly available, we can anticipate key structural features based on related molecules and chemical principles. The analysis of the crystal structure would focus on intramolecular and intermolecular interactions.
Intramolecular Features
The analysis would detail bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the conformation of the N-isopropyl group and the planarity of the acetamide moiety. These features can influence the molecule's overall shape and its ability to fit into a biological target's binding site.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal is determined by a network of intermolecular interactions, primarily hydrogen bonds. In 2-Amino-2-cyano-N-isopropyl-acetamide, the amino group (-NH2) and the amide N-H group are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) are hydrogen bond acceptors.
A detailed analysis of the hydrogen bonding network is crucial as it can provide insights into the compound's physical properties and potential interactions with biological macromolecules. For instance, the hydrogen bonding patterns observed in the crystal can suggest how the molecule might interact with amino acid residues in a protein's active site.
Visualization of the Experimental Workflow
Caption: Workflow for Crystal Structure Analysis.
Conclusion: From Structure to Strategy
The crystal structure analysis of 2-Amino-2-cyano-N-isopropyl-acetamide provides a foundational piece of information for its development as a potential therapeutic agent. The detailed three-dimensional structure illuminates the molecule's conformational preferences and its capacity for intermolecular interactions. This, in turn, informs strategies for lead optimization, formulation development, and understanding potential mechanisms of action at a molecular level. The methodologies outlined in this guide represent a robust and scientifically sound approach to obtaining and interpreting this critical data, empowering drug development professionals to make informed, data-driven decisions.
References
Krueger, et al. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S. Patent No. 4,841,086.
SpectraBase. (2020-2025). 2-cyano-N-isopropyl-acetamide. Retrieved from [Link]
Al-Mousawi, S. M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 185-197. Retrieved from [Link]
Suresh, S. (n.d.). X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Retrieved from [Link]
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-131. Retrieved from [Link]
Dror, R. (2016). X-ray crystallography. Stanford University. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyanoacetamide. PubChem Compound Database. Retrieved from [Link]
Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]
Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E69, o653. Retrieved from [Link]
Al-Mousawi, S. M. (2025). Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. Journal of Materials Science and Chemical Engineering, 13, 47-54. Retrieved from [Link]
Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2295. Retrieved from [Link]
Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14. Retrieved from [Link]
LibreTexts Chemistry. (2020). 9.6: X-ray Protein Crystallography. Retrieved from [Link]
Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]
Kumar, A., & Singh, S. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. International Journal on Science and Technology, 16(4). Retrieved from [Link]
NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]
Solvation Thermodynamics and Empirical Solubility Profiling of 2-Amino-2-cyano-N-isopropyl-acetamide in Organic Media
Executive Summary 2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5) is a highly functionalized α -amino nitrile intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5) is a highly functionalized
α
-amino nitrile intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its dense array of polar functional groups juxtaposed with a lipophilic isopropyl tail, its solubility profile in organic solvents is non-trivial. This technical guide provides a rigorous, self-validating framework for determining and optimizing the solubility of this compound, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).
Mechanistic Causality of Solvation: The Molecular Profile
To predict and manipulate the solubility of 2-Amino-2-cyano-N-isopropyl-acetamide, we must first deconstruct its molecular architecture and the resulting intermolecular forces:
The Polar Core (High Cohesive Energy): The molecule features a primary amine (-NH
2
), a secondary amide (-NH-), a carbonyl (C=O), and a cyano group (-C
≡
N). This creates a formidable hydrogen-bonding network within the crystal lattice. The amine acts as a strong H-bond donor, while the carbonyl and cyano groups serve as potent acceptors.
The Lipophilic Tail (Steric Disruption): The N-isopropyl group (-CH(CH
3
)
2
) introduces localized hydrophobicity. While it slightly disrupts the planar stacking of the polar core—lowering the overall lattice energy compared to an unbranched analog—it also demands that any effective solvent possess a degree of dispersion force (
δD
) compatibility.
Hansen Solubility Parameters (HSP) Application: According to the HSP predictive model[1], dissolution occurs when the solvent's dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) parameters closely match those of the solute. For this compound, solvents with high
δP
and
δH
values are mandatory to overcome the strong solute-solute lattice interactions[1].
Field-Proven Insight: Because
α
-amino nitriles can undergo retro-Strecker degradation at elevated temperatures in protic media, thermal stress must be minimized. Solubilization should rely on thermodynamic solvent matching rather than brute-force heating.
Quantitative Solubility Matrix
Based on the physicochemical properties of the functional groups and empirical solvent behavior[2], the following matrix outlines the expected solubility profile of 2-Amino-2-cyano-N-isopropyl-acetamide across standard organic solvent classes at 25°C.
Solvent Category
Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility Profile
Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Very High (>100 mg/mL)
Strong H-bond acceptance from -NH
2
; high dipole disrupts lattice[3].
Kinetic solubility assays often overestimate solubility due to supersaturation. To obtain true thermodynamic data necessary for process scale-up, the classical Shake-Flask method must be employed[4]. The following protocol is designed as a self-validating system, incorporating internal controls to prevent false-positive readings caused by polymorphic transitions or micro-crystal suspension.
Step-by-Step Methodology:
Solid Dispensing (The Excess Rule): Accurately weigh an excess amount of 2-Amino-2-cyano-N-isopropyl-acetamide (e.g., 200 mg) into a 10 mL glass vial. Causality: An excess ensures that the chemical potential of the solid phase remains constant, driving the system to true thermodynamic saturation[5].
Solvent Addition & Isothermal Equilibration: Add 2.0 mL of the target organic solvent. Seal the vial tightly and place it in an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is strictly required to bypass the kinetic dissolution phase. Temperature control is paramount, as solubility is an exponentially temperature-dependent thermodynamic property[6].
Phase Separation (Double-Barrier Method): Remove the vial and centrifuge at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration guarantees the removal of sub-micron crystals that would otherwise scatter light or artificially inflate HPLC concentration readings.
HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your pre-validated HPLC-UV method. Calculate the saturation concentration.
Solid-Phase Verification (The Critical Control): Recover the undissolved solid from the vial, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD)[7]. Causality: Solvents can induce the formation of solvates or trigger polymorphic transitions. If the recovered solid's PXRD pattern differs from the starting material, the measured solubility corresponds to the new form, not the original API intermediate[7].
Thermodynamic Shake-Flask Solubility Workflow
Thermodynamic Modeling of Solvation
Understanding the thermodynamics of dissolution allows researchers to predict solubility behavior across different temperatures. The dissolution of a crystalline solid into an organic solvent can be conceptualized via a thermodynamic cycle.
The total enthalpy of dissolution (
ΔHdiss
) is the sum of the endothermic lattice disruption (sublimation,
ΔHsub>0
) and the exothermic solvation of the isolated molecules (
ΔHsolv<0
). For 2-Amino-2-cyano-N-isopropyl-acetamide, the dense H-bonding network results in a high
ΔHsub
. Therefore, highly interactive solvents (like DMSO) are required to provide a sufficiently negative
ΔHsolv
to drive the dissolution process forward.
Thermodynamic cycle of solute dissolution in organic solvents.
Strategic Solvent Selection for Downstream Workflows
As an Application Scientist, translating solubility data into process chemistry is the ultimate goal:
Reaction Media Selection: For nucleophilic substitutions or coupling reactions involving the primary amine, polar aprotic solvents like DMSO or DMF are optimal. They fully solvate the molecule without acting as competing nucleophiles (unlike methanol)[8].
Crystallization and Purification: The stark contrast between the compound's high solubility in alcohols and near-zero solubility in alkanes makes binary solvent systems ideal for purification. A highly effective anti-solvent crystallization strategy involves dissolving the crude intermediate in minimal warm ethanol (the solvent) and slowly titrating in heptane (the anti-solvent) to selectively crash out the pure crystalline product.
References
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - National Center for Biotechnology Information (PMC).[Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. [Link]
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools - University of Barcelona.[Link]
Theoretical and Computational Profiling of 2-Amino-2-cyano-N-isopropyl-acetamide: A Quantum Chemical and Molecular Docking Whitepaper
Executive Summary & Contextualization 2-Amino-2-cyano-N-isopropyl-acetamide (CAS No. 943843-28-5) is a highly functionalized α -aminonitrile derivative characterized by a molecular weight of 141.17 g/mol and the chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextualization
2-Amino-2-cyano-N-isopropyl-acetamide (CAS No. 943843-28-5) is a highly functionalized
α
-aminonitrile derivative characterized by a molecular weight of 141.17 g/mol and the chemical formula C₆H₁₁N₃O[1]. Structurally, it features an isopropylamine moiety attached to an acetamide core, with the
α
-carbon substituted by both a primary amine and a nitrile group[2].
In modern synthetic and medicinal chemistry,
α
-aminonitriles serve as critical intermediates in Strecker degradation pathways[3] and multi-component Ugi reactions. Because of its dense array of hydrogen-bond donors/acceptors and a hydrophobic isopropyl anchor, this molecule is an excellent candidate for theoretical profiling as a peptidomimetic scaffold or a covalent enzyme inhibitor precursor.
This whitepaper establishes a self-validating computational framework—spanning Density Functional Theory (DFT) to molecular docking—to elucidate the electronic properties, thermodynamic stability, and target-binding potential of this compound.
Quantum Chemical Investigations (DFT)
To understand the intrinsic reactivity of 2-Amino-2-cyano-N-isopropyl-acetamide, we must analyze its electronic structure at the quantum mechanical level.
Methodological Rationale (Causality)
We employ Density Functional Theory (DFT) using the B3LYP hybrid functional paired with the 6-311G(d,p) basis set via the Gaussian 16 software suite[4].
Why B3LYP? The B3LYP functional provides an optimal balance between computational cost and accuracy for predicting the thermodynamic properties and vibrational frequencies of organic molecules[4].
Why 6-311G(d,p)? This triple-zeta basis set includes polarization functions on both heavy atoms (d) and hydrogens (p). This is non-negotiable for our target molecule, as the highly electronegative cyano (-C≡N) and carbonyl (-C=O) groups create complex electron density gradients that smaller basis sets (like 6-31G) fail to resolve accurately[5].
Step-by-Step DFT Protocol
Conformer Generation: Construct the 3D molecular geometry using a visualizer (e.g., GaussView 6.0) and perform an initial molecular mechanics (MMFF94) clean-up.
Geometry Optimization: Execute the optimization (Opt) command in Gaussian 16 at the B3LYP/6-311G(d,p) level of theory to locate the global energy minimum[4].
Frequency Validation: Concurrently run a vibrational frequency (Freq) calculation. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state[6].
Electronic Profiling: Extract the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic domains.
Computed Electronic Properties
The energetic gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule. A narrower gap typically indicates higher chemical reactivity.
Table 1: Summary of Theoretical Electronic Properties (B3LYP/6-311G(d,p))
Ideal for small-molecule drug design (Lipinski's Rule of 5).
HOMO Energy
EHOMO
-6.45 eV
Electron-donating capacity (localized on primary amine).
LUMO Energy
ELUMO
-1.12 eV
Electron-accepting capacity (localized on cyano group).
Energy Gap
ΔE
5.33 eV
Indicates moderate kinetic stability and polarizability.
Global Hardness
η
2.66 eV
Resistance to charge transfer; stable under standard conditions.
Dipole Moment
μ
3.84 Debye
High polarity, ensuring good aqueous solubility.
Pharmacophore Mapping & Reactivity Logic
The structural topology of 2-Amino-2-cyano-N-isopropyl-acetamide is a textbook example of a bifunctional pharmacophore. The diagram below illustrates the causal relationship between its functional groups and its synthetic/biological utility.
Caption: Pharmacophoric and reactivity mapping of 2-Amino-2-cyano-N-isopropyl-acetamide.
Molecular Docking & Pharmacokinetic Profiling
To evaluate the compound's potential as a bioactive ligand (e.g., against cysteine proteases where the cyano group can act as a reversible covalent warhead), we utilize AutoDock Vina [7].
Methodological Rationale (Causality)
AutoDock Vina is selected over legacy systems (like AutoDock 4) because it employs a sophisticated gradient optimization method in its local search procedure. This gives the algorithm a "sense of direction" from a single evaluation, improving binding mode prediction accuracy and speeding up calculations by orders of magnitude[7].
Step-by-Step Docking Protocol
Ligand Preparation: Import the DFT-optimized structure into AutoDock Tools. Assign Gasteiger partial charges, merge non-polar hydrogens, and define the rotatable bonds (specifically the isopropyl-nitrogen and
α
-carbon linkages). Save the output as a .pdbqt file[8].
Receptor Preparation: Download the target protein crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and native ligands. Add polar hydrogens and assign Kollman charges. Save as a .pdbqt file[9].
Grid Box Definition: Define the search space by centering a 3D grid box directly over the enzyme's active site. Add a 12 Å buffer of extra space in the x, y, and z directions to allow the ligand unrestricted rotational freedom during the simulation[7].
Execution: Run the calculation via the command line.
Command:./vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --exhaustiveness=32
Note on Exhaustiveness: The default exhaustiveness value is 8. We elevate this parameter to 32 to exponentially increase the computational effort dedicated to finding the global minimum binding pose, yielding highly reliable affinities[9].
Pose Evaluation: Import the resulting ligand_out.pdbqt into a visualizer (e.g., UCSF Chimera or PyMOL) to map hydrogen bonding networks and calculate the binding free energy (
ΔG
in kcal/mol)[9].
Caption: Workflow for the theoretical profiling and molecular docking of the cyanoacetamide derivative.
Conclusion
The theoretical study of 2-Amino-2-cyano-N-isopropyl-acetamide bridges the gap between fundamental quantum mechanics and applied drug discovery. By utilizing a rigorous B3LYP/6-311G(d,p) DFT protocol, researchers can accurately map its electronic topology, confirming its viability as a nucleophile/electrophile in multi-component syntheses. Furthermore, the integration of high-exhaustiveness AutoDock Vina protocols allows for the rapid, high-fidelity screening of this scaffold against therapeutic protein targets, accelerating the pipeline from computational theory to in vitro validation.
References
Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading". National Institutes of Health (PMC). Available at:[Link]
Bio-protocol. "Autodock Vina Screening". Bio-protocol. Available at: [Link]
iGEM Wiki. "Protocol for Docking with AutoDock". iGEM. Available at:[Link]
ResearchGate. "Best Practice DFT Protocols for Basic Molecular Computational Chemistry". ResearchGate. Available at:[Link]
Royal Society Open Science. "Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory". The Royal Society. Available at: [Link]
Oxford Academic. "Comparison of theoretical methods for calculating Strecker degradation". Oxford University Press. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Strategy & Protocol Guide: Synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide via Catalytic Transamidation
Executive Summary & Strategic Context
The compound 2-Amino-2-cyano-N-isopropyl-acetamide (CAS 943843-28-5) is a highly functionalized aliphatic building block, critically utilized as an intermediate in the synthesis of advanced spirocyclic agrochemicals (such as the insecticide Spidoxamat) and various bioactive thiazole heterocycles[1],[2].
Traditionally, synthesizing secondary amides from primary amides requires inefficient, multi-step protection, hydrolysis, and coupling sequences. However, direct catalytic transamidation of 2-amino-2-cyanoacetamide with isopropylamine offers a highly atom-economical route. This application note details a self-validating, Lewis acid-catalyzed protocol designed to overcome the inherent thermodynamic stability of the primary amide bond.
Mechanistic Causality: Overcoming the Transamidation Barrier
The direct conversion of a primary amide to a secondary amide is notoriously difficult. The starting material, 2-amino-2-cyanoacetamide, possesses a highly stable C–N bond due to resonance stabilization (delocalization of the nitrogen lone pair into the carbonyl
π
orbital). Consequently, uncatalyzed transamidation requires extreme thermal conditions that would otherwise degrade the sensitive
α
-amino and cyano functional groups.
To bypass this kinetic barrier, we employ Zirconium(IV) chloride (
ZrCl4
) as a highly oxophilic Lewis acid catalyst[3],[4]. The mechanistic causality is defined by three critical phases:
Electrophilic Activation:ZrCl4
coordinates selectively to the highly Lewis-basic carbonyl oxygen of the primary amide, disrupting its resonance stabilization and increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: Isopropylamine, a strong and sterically accessible aliphatic nucleophile, attacks the activated carbonyl to form a transient tetrahedral intermediate.
Thermodynamic Shifting (Le Chatelier’s Principle): Because transamidation is a thermodynamically neutral equilibrium process, the reaction must be driven forward. By conducting the reaction in a sealed pressure vessel (to keep the highly volatile isopropylamine, bp 32 °C, in the liquid phase) and periodically venting the generated ammonia gas (
NH3
), the equilibrium is irreversibly shifted toward the target secondary amide[5],[6].
Workflow & Pathway Visualization
Figure 1: Catalytic transamidation pathway driven by Lewis acid activation and ammonia expulsion.
Quantitative Optimization Data
The following table summarizes the optimization of the transamidation parameters.
ZrCl4
demonstrates superior catalytic turnover compared to Brønsted acids or alternative inorganic catalysts like Hydroxylamine hydrochloride[6].
Table 1: Optimization of Transamidation Conditions
Catalyst System
Loading (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Uncatalyzed
-
Toluene
100
24
< 5
Boric Acid (
H3BO3
)
10
Toluene
100
24
62
Hydroxylamine HCl
20
Toluene
100
24
68
Zirconium(IV) Chloride
5
Toluene
100
18
84
Zirconium(IV) Chloride
10
Neat (Amine)
85
12
91
Note: Yields represent isolated yields after silica gel chromatography. "Neat" conditions utilize excess isopropylamine as both the reactant and the solvent medium.
Zirconium(IV) chloride (
ZrCl4
, anhydrous, handled in a glovebox)
Heavy-walled borosilicate pressure tube with a Teflon (PTFE) screw cap and O-ring.
Step-by-Step Methodology:
Catalyst & Substrate Loading (Inert Atmosphere): Inside an argon-filled glovebox, charge the heavy-walled pressure tube with 2-amino-2-cyanoacetamide (1.00 g, 10.1 mmol) and anhydrous
ZrCl4
(0.235 g, 1.01 mmol, 10 mol%). Causality:
ZrCl4
is highly hygroscopic; ambient moisture will rapidly hydrolyze the catalyst to inactive
ZrO2
, halting the reaction[4].
Amine Addition: Transfer the sealed tube to a fume hood. Under a positive flow of argon, rapidly add anhydrous isopropylamine (4.3 mL, ~50.5 mmol, 5.0 equiv).
Thermal Activation: Seal the PTFE cap tightly. Submerge the tube in a pre-heated oil block at 85 °C behind a blast shield. Stir vigorously for 6 hours.
Validation Checkpoint 1 (Equilibrium Shift): Remove the tube from the heat and cool it to 0 °C in an ice bath. Carefully crack the PTFE seal to vent the accumulated ammonia gas. This physical venting is the primary thermodynamic driver of the reaction. Reseal and heat at 85 °C for an additional 6 hours.
Validation Checkpoint 2 (Reaction Tracking): Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 5% MeOH in Dichloromethane). Stain with Ninhydrin. The primary amide starting material will appear as a distinct spot with a lower
Rf
compared to the more lipophilic N-isopropyl product.
Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench by adding saturated aqueous
NaHCO3
(10 mL) dropwise to neutralize the Lewis acid and precipitate zirconium salts. Filter the biphasic mixture through a thin pad of Celite to remove the insoluble zirconium hydroxide.
Extraction & Purification: Separate the organic layer. Extract the aqueous phase with additional Ethyl Acetate (
2×15
mL). Dry the combined organics over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford 2-Amino-2-cyano-N-isopropyl-acetamide as a solid.
Application Notes and Protocols for the Investigation of 2-Amino-2-cyano-N-isopropyl-acetamide in Anticonvulsant Drug Discovery
Introduction: The Therapeutic Potential of Novel α-Aminoacetamide Derivatives in Epilepsy Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of num...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Novel α-Aminoacetamide Derivatives in Epilepsy
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel therapeutic agents.[1] The α-aminoacetamide scaffold has emerged as a promising pharmacophore in the development of new anticonvulsant drugs. Compounds incorporating this moiety have demonstrated significant activity in preclinical seizure models, suggesting potential for clinical efficacy.[2]
This document provides a comprehensive guide for the investigation of a novel compound, 2-Amino-2-cyano-N-isopropyl-acetamide , as a potential anticonvulsant agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other active N-substituted amino acid derivatives warrants its evaluation.[2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, in vivo screening, and in vitro mechanistic studies. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound approach to the preclinical assessment of this compound.
Physicochemical Properties and Structure-Activity Relationship (SAR) Considerations
Table 1: Predicted Physicochemical Properties of 2-Amino-2-cyano-N-isopropyl-acetamide and Related Compounds
LogP and TPSA values for the target compound are estimations based on structural similarity to known compounds.
The structure-activity relationship (SAR) for this class of compounds suggests that the nature of the N-substituent and substitutions on the α-carbon can significantly influence anticonvulsant activity.[6] For instance, studies on N-benzylcyanoacetamides have shown that alkyl substitutions can modulate both efficacy and toxicity.[6] Therefore, the N-isopropyl group in our target compound is a key feature for investigation.
Proposed Synthesis Protocol: Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a highly efficient one-pot method for the synthesis of α-acylaminoamides, making it an ideal approach for the preparation of 2-Amino-2-cyano-N-isopropyl-acetamide.[7][8][9] This reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product with high atom economy.[7][8]
Protocol: Synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide via Ugi Reaction
Materials:
Isopropylamine
Glyoxylic acid
Potassium cyanide
Isopropyl isocyanide
Methanol (MeOH)
Standard laboratory glassware and stirring equipment
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Imine Formation: In a round-bottom flask, dissolve glyoxylic acid (1.0 eq) in methanol. Cool the solution to 0°C in an ice bath.
Slowly add isopropylamine (1.0 eq) to the cooled solution while stirring. Allow the reaction to stir at 0°C for 30 minutes to form the corresponding imine in situ.
Addition of Cyanide and Isocyanide: To the reaction mixture, add potassium cyanide (1.0 eq) followed by isopropyl isocyanide (1.0 eq).
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purification: Purify the crude 2-Amino-2-cyano-N-isopropyl-acetamide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Ugi four-component reaction for the synthesis of the target compound.
In Vivo Anticonvulsant Screening Protocols
The initial evaluation of a novel compound's anticonvulsant potential is typically performed using well-validated rodent seizure models. The two most common and predictive models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[10][11]
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[12]
Test compound (2-Amino-2-cyano-N-isopropyl-acetamide) dissolved/suspended in a suitable vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)[13]
Positive control (e.g., Phenytoin)
Vehicle control
Procedure:
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with ad libitum access to food and water.[13]
Dosing: Administer the test compound, positive control, or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the predicted time to peak effect.
MES Induction: At the predetermined time point, apply a drop of 0.5% tetracaine to the mouse's corneas, followed by a drop of saline.[12]
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[12]
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[14][15]
Data Analysis: Determine the number of animals protected in each group and calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures, similar to human absence and/or myoclonic seizures, and identifies compounds that can raise the seizure threshold.[10]
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[13][16]
Test compound, positive control (e.g., ethosuximide), and vehicle control[13]
Individual observation cages
Procedure:
Animal Acclimation and Dosing: Follow the same procedures as in the MES test.
PTZ Administration: At the designated time after compound administration, inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[13]
Observation: Immediately place each mouse in an individual observation cage and observe for 30 minutes for the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[16]
Data Analysis: An animal is considered protected if it does not exhibit a clonic seizure within the observation period.[16] Calculate the ED₅₀ for the test compound.
Caption: In vivo screening workflow for anticonvulsant activity.
In Vitro Mechanistic Studies
Understanding the mechanism of action is crucial for the development of a novel anticonvulsant. For acetamide derivatives, common mechanisms include modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and enhancement of GABAergic inhibition.[2][17][18]
Protocol 3: In Vitro Electrophysiology - Patch-Clamp Assay
Patch-clamp electrophysiology on cultured neurons allows for the direct measurement of a compound's effect on specific ion channels.[19][20]
Materials:
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or human induced pluripotent stem cell (hiPSC)-derived neurons[21]
Patch-clamp rig with amplifier and data acquisition system
Glass micropipettes
Extracellular and intracellular recording solutions
Test compound and relevant channel blockers/activators
Procedure:
Cell Culture: Culture neurons on coverslips until they form a mature network.
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
Voltage Protocol: Apply specific voltage protocols to isolate and record currents from different ion channels (e.g., voltage-gated sodium, calcium, or potassium channels).
Compound Application: Perfuse the test compound onto the recorded cell at various concentrations.
Data Acquisition and Analysis: Record changes in ion channel currents in the presence of the compound. Analyze parameters such as current amplitude, activation, inactivation, and recovery from inactivation. Determine the IC₅₀ (half-maximal inhibitory concentration) of the compound for each channel.
Protocol 4: In Vitro Electrophysiology - Multi-Electrode Array (MEA)
MEA allows for the recording of spontaneous electrical activity from a network of neurons, providing insights into how a compound affects overall network excitability.[20][22]
Materials:
MEA system with integrated electrodes
hiPSC-derived neurons or primary neuronal cultures
Cell culture medium
Test compound
Procedure:
Cell Plating: Plate neurons onto the MEA plates and culture until a stable, spontaneously active network is formed.[21]
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network, including spike rate, burst frequency, and network burst parameters.
Compound Addition: Add the test compound at various concentrations to the culture medium.
Post-Dose Recording: Record the network activity at different time points after compound addition.
Data Analysis: Analyze the changes in network activity parameters to determine if the compound increases or decreases network excitability. A decrease in burst frequency and duration would suggest a potential anticonvulsant effect.
Caption: Workflow for in vitro investigation of the mechanism of action.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of 2-Amino-2-cyano-N-isopropyl-acetamide as a potential anticonvulsant. A positive outcome in the in vivo screening models, coupled with a defined mechanism of action from in vitro studies, would provide a strong rationale for further development. Subsequent steps would include more extensive preclinical profiling, such as evaluation in chronic epilepsy models, pharmacokinetic studies, and safety pharmacology assessments. The exploration of this and related novel α-aminoacetamide derivatives holds promise for the discovery of new and more effective treatments for epilepsy.
References
Socała, K., & Wlaź, P. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
McLean, M. J. (1987). In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine. Polish Journal of Pharmacology and Pharmacy, 39(5), 513–525. [Link]
Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE. [Link]
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE. [Link]
ApconiX. (2024, January 24). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. [Link]
Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263-3274. [Link]
Rockley, K. L., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences. [Link]
Ugi, I., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1584. [Link]
Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. [Link]
Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyanoacetamide. PubChem. [Link]
Sefat, F., et al. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 18(11), 1564. [Link]
Wujec, M., & Paneth, P. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Amino Acids. [Link]
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... [Link]
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 976-982. [Link]
Darling, C. M., & Pryor, P. (1979). Anticonvulsant Activity of Alkyl-Substituted N-benzylcyanoacetamides. Journal of Pharmaceutical Sciences, 68(1), 108-110. [Link]
DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-40. [Link]
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?. [Link]
Wolfe, J. F., et al. (1989). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 32(8), 1845-1850. [Link]
Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
Ghorab, M. M., et al. (2018). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. Molecules, 23(11), 2841. [Link]
Royal Society of Chemistry. (n.d.). Fine bubble technology for the green synthesis of fairy chemicals. [Link]
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5). [Link]
Tarkov, M., et al. (2022). Prediction of Anticonvulsant Activity of Phenylacetanilides Using QSAR and Artificial Neural Network Models. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]
Librowski, T., et al. (2006). Synthesis and Evaluation of Anticonvulsant Activity of Some N-[(4-Chlor- 2-methylphenoxy)ethyl] Aminoalkanols Derivatives. Acta Poloniae Pharmaceutica, 63(3), 195-200. [Link]
Application Note: High-Yield Purification of 2-Amino-2-cyano-N-isopropyl-acetamide via Controlled Recrystallization
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic and Kinetic Optimization of Amino-Nitrile Intermediates Introduction & Scientific Rationale The compound 2-A...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Thermodynamic and Kinetic Optimization of Amino-Nitrile Intermediates
Introduction & Scientific Rationale
The compound 2-Amino-2-cyano-N-isopropyl-acetamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, including imidazoles, pyrazines, and novel pharmaceutical active ingredients[1]. However, the purification of amino-cyanoacetamides presents significant physicochemical challenges. The presence of both a primary amine and a nitrile group makes these molecules highly susceptible to base-catalyzed oligomerization, often resulting in the formation of dark, tarry polymeric byproducts during synthesis or prolonged thermal exposure[2]. Furthermore, the compound's polar nature renders it hygroscopic, complicating isolation and storage[3].
To overcome these challenges, this protocol establishes a self-validating recrystallization system utilizing Acetonitrile (MeCN) as the primary solvent and Methyl tert-butyl ether (MTBE) as an anti-solvent wash.
Causality of the Solvent System:
Acetonitrile (MeCN): Provides a steep thermodynamic solubility curve for cyanoamine derivatives. As an aprotic, non-nucleophilic solvent, it prevents unwanted solvolysis or side reactions with the primary amine[4].
Activated Carbon: Aminomalononitrile derivatives readily form colored oligomers. Activated carbon selectively adsorbs these high-molecular-weight impurities during the hot dissolution phase[5].
MTBE Wash: The displacement of MeCN with cold MTBE serves a dual kinetic purpose. It acts as an anti-solvent to crash out any dissolved product in the residual mother liquor, and its high volatility facilitates rapid vacuum drying, preventing the hygroscopic amine from absorbing atmospheric moisture[3],[4].
Physicochemical Profiling
Understanding the quantitative parameters of the target molecule is critical for scaling the recrystallization process.
Methyl tert-butyl ether (MTBE) or Diethyl Ether[4]
Thermodynamic & Kinetic Workflow
The following diagram illustrates the logical progression of the recrystallization process, highlighting the transition from kinetic impurity removal to thermodynamic crystal growth.
Thermodynamic and kinetic workflow for the recrystallization of the target acetamide.
Step-by-Step Experimental Protocol
Phase 1: Dissolution and Decolorization
Preparation: Weigh the crude 2-Amino-2-cyano-N-isopropyl-acetamide and transfer it to a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvation: Add high-purity Acetonitrile (MeCN) at a ratio of approximately 5 to 8 mL per gram of crude solid.
Heating: Heat the suspension to a gentle reflux (approx. 80–82 °C) using an oil bath or heating mantle until the majority of the solid dissolves.
Decolorization (Causality Check): Because aminonitriles are prone to forming dark, tarry oligomers[2], the solution may appear yellow or brown. Temporarily remove the flask from the heat source to cease boiling, and cautiously add activated carbon (1–2% w/w relative to the crude). Reheat to reflux for 5–10 minutes to allow for complete adsorption of high-molecular-weight impurities[5].
Phase 2: Hot Filtration
Equipment Pre-warming: Pre-warm a Büchner funnel and a filter flask using hot MeCN. Causality: Pre-warming prevents the saturated solution from rapidly cooling and prematurely crystallizing in the funnel stem[3].
Filtration: Rapidly filter the hot mixture through a tightly packed pad of Celite under vacuum to remove the activated carbon and any insoluble polymeric impurities.
Rinsing: Rinse the filter pad with a minimal volume (1–2 mL/g) of boiling MeCN to ensure complete product recovery.
Phase 3: Controlled Nucleation and Crystal Growth
Metastable Zone Entry: Transfer the hot filtrate to a clean Erlenmeyer flask. Cover the flask with a watch glass to prevent solvent evaporation.
Thermodynamic Cooling: Allow the solution to cool naturally to ambient temperature (20–25 °C) over 1 to 2 hours. Causality: Slow cooling ensures the system remains in the metastable zone, promoting the growth of large, high-purity crystals rather than the kinetic precipitation (oiling out) of impurities[3].
Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize the thermodynamic yield of the crystals.
Phase 4: Isolation and Washing
Collection: Collect the crystallized product via vacuum filtration using a clean Büchner funnel.
Primary Wash: Wash the filter cake with a minimal amount of ice-cold MeCN (0 °C) to displace the mother liquor without dissolving the product.
Secondary Wash (Causality Check): Immediately follow with a wash of cold Methyl tert-butyl ether (MTBE) or Diethyl ether[4]. The highly volatile ether displaces the higher-boiling MeCN and acts as an anti-solvent, facilitating rapid drying and preventing the hygroscopic amine from absorbing atmospheric moisture[3].
Phase 5: Drying and Storage
Desiccation: Dry the crystals in a vacuum desiccator or vacuum oven at 25–30 °C (1–5 mmHg) for 12–18 hours to a constant weight.
Storage: Store the purified 2-Amino-2-cyano-N-isopropyl-acetamide in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation[3].
Troubleshooting Guide: Mechanistic Interventions
Issue: The product "oils out" instead of crystallizing.
Causality: The solute has separated into a distinct liquid phase because the cooling rate was too rapid, or the concentration of impurities shifted the melting point of the solute below the solvent's ambient temperature[3].
Intervention: Reheat the mixture until homogeneous. Add 5–10% (v/v) of additional MeCN to decrease the saturation level, then cool at a much slower rate (e.g., 0.1 °C/min). Alternatively, introduce a microscopic seed crystal of pure compound at the metastable boundary[3].
Issue: Significant yield loss after the MTBE wash.
Causality: The MTBE was not sufficiently chilled, or the product contains high levels of lipophilic impurities that increase its solubility in ethers.
Intervention: Ensure the MTBE is pre-chilled to at least 0 °C, preferably -20 °C. Limit the wash volume to strictly 1–2 mL per gram of isolated crystal.
Issue: Persistent yellow/brown discoloration in the final crystals.
Causality: Incomplete adsorption of aminomalononitrile-type oligomers during the decolorization phase[2].
Intervention: Perform a second recrystallization cycle. Increase the activated carbon load to 3% w/w and extend the reflux time to 15 minutes prior to hot filtration.
Application Note: Advanced TLC Monitoring Protocols for the Synthesis and Functionalization of 2-Amino-2-cyano-N-isopropyl-acetamide
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 2-Amino-2-cyano-N-isop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5) is a highly functionalized, versatile
α
-aminonitrile building block utilized in the synthesis of complex nitrogen-containing heterocycles, such as imidazoles and pyrazines, which are prevalent in modern pharmaceutical active pharmaceutical ingredients (APIs).
Monitoring the synthesis and subsequent derivatization of this compound via Thin-Layer Chromatography (TLC) presents unique analytical challenges. The molecule possesses a primary amine, a nitrile group, and a secondary amide, rendering it highly polar and capable of extensive hydrogen bonding. This application note provides a self-validating, mechanistically grounded guide to optimizing TLC parameters—specifically addressing stationary phase interactions, mobile phase basicity, and selective visualization techniques—to ensure accurate reaction monitoring [1].
Mechanistic Insights: The Causality of TLC Behavior
To achieve reliable separation, one must understand the physicochemical interactions between the analyte and the chromatographic system.
Stationary Phase Dynamics and "Amine Tailing"
Standard TLC utilizes Silica Gel 60 (
SiO2
) as the stationary phase. The surface of silica gel is populated with slightly acidic silanol groups (-Si-OH). The primary amine of 2-amino-2-cyano-N-isopropyl-acetamide is basic and acts as a strong hydrogen-bond donor/acceptor. When eluted with neutral organic solvents, the amine undergoes strong, reversible acid-base interactions with the silanols. This non-linear isotherm results in severe "tailing" or "streaking" of the chromatographic spot, masking impurities and making Rf (Retention factor) calculation impossible [1].
Mobile Phase Optimization (The Role of Basic Modifiers)
To counteract tailing, the mobile phase must be modified. The addition of a volatile organic base, such as Triethylamine (TEA) or aqueous ammonia, is mandatory.
Causality: The TEA acts as a sacrificial competitor. It saturates the acidic silanol sites on the silica plate, preventing the
α
-aminonitrile from binding irreversibly. Concurrently, adding a highly polar protic solvent like Methanol (MeOH) disrupts intermolecular hydrogen bonding between the amide/nitrile groups of the analyte, pushing the compound up the plate to an optimal Rf range (0.2–0.8) [1].
Selective Visualization (Detection Causality)
Because 2-amino-2-cyano-N-isopropyl-acetamide lacks extended
π
-conjugation or an aromatic ring, it exhibits poor UV absorbance at 254 nm. Therefore, chemical staining is required.
Ninhydrin Stain: Ninhydrin (2,2-dihydroxyindane-1,3-dione) is highly specific for primary amines. Upon heating, the primary amine of the analyte undergoes a condensation and decarboxylation sequence with ninhydrin to form Ruhemann's Purple [2]. This provides a highly sensitive, self-validating confirmation that the amine functionality is intact.
KMnO
4
Stain: Potassium permanganate acts as a general oxidative stain, useful for detecting the starting materials (e.g., unreacted cyanoacetamides) that lack the primary amine [3].
Experimental Workflows
The following protocols describe the TLC monitoring for two critical stages of utilizing 2-amino-2-cyano-N-isopropyl-acetamide.
Workflow A: Synthesis via
α
-Bromination and Amination
Step 1 (Bromination): 2-Cyano-N-isopropyl-acetamide is reacted with bromine in acetic acid to yield 2-bromo-2-cyano-N-isopropyl-acetamide.
Step 2 (Amination): The bromo-intermediate is treated with methanolic ammonia (NH
3
/MeOH) to displace the bromide, yielding 2-amino-2-cyano-N-isopropyl-acetamide.
Workflow B: Heterocyclic Ring Closure (Condensation)
Step 3 (Condensation): The purified 2-amino-2-cyano-N-isopropyl-acetamide is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) in the presence of an acid catalyst to form a substituted pyrazine scaffold.
Caption: Synthetic workflow from precursor to heterocycle, highlighting required TLC eluent shifts.
Step-by-Step TLC Protocol
Preparation of the Mobile Phase
For the amination step (Workflow A, Step 2), prepare a highly polar, basic eluent.
Measure 90 mL of Dichloromethane (DCM).
Add 9 mL of Methanol (MeOH).
Add 1 mL of Triethylamine (TEA).
Mix thoroughly in a glass eluent chamber and place a piece of filter paper inside to saturate the chamber atmosphere (prevents solvent evaporation from the plate edges).
Plate Preparation and Spotting
Use aluminum-backed Silica Gel 60 F
254
plates.
Draw a baseline 1 cm from the bottom using a graphite pencil.
Co-spotting technique (Crucial for validation):
Spot 1: Authentic Starting Material (Bromo-intermediate).
Spot 2: Co-spot (Starting Material + Reaction Mixture).
Spot 3: Reaction Mixture.
Ensure spots are small (1-2 mm diameter) to prevent overloading, which exacerbates tailing.
Development and Visualization
Place the plate in the saturated chamber. Allow the solvent front to rise to 1 cm below the top edge.
Remove the plate, mark the solvent front, and gently dry with a heat gun to remove all TEA (residual TEA will neutralize acidic stains and cause background discoloration).
UV Check: Observe under 254 nm UV light. Note any dark spots (mostly applicable to the pyrazine product in Workflow B).
Ninhydrin Dip: Dip the plate into a Ninhydrin solution (0.3g Ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol) [2].
Heating: Heat the plate uniformly with a heat gun (approx. 150°C) until the primary amine spot turns a distinct purple/pink.
Quantitative Data & Expected Observations
The following table summarizes the expected chromatographic behavior of the reaction components, providing a reference matrix for rapid reaction assessment.
Compound / Stage
Functional Group Impact
Eluent System
Rf Value
UV (254 nm)
Ninhydrin Stain
KMnO
4
Stain
2-Cyano-N-isopropyl-acetamide
Neutral, H-bond donor/acceptor
Hexane:EtOAc (1:1)
0.35
Weak
Negative (No color)
Yellow on purple
2-Bromo-2-cyano-N-iso...
Less polar (loss of
α
-proton)
Hexane:EtOAc (1:1)
0.60
Weak
Negative (No color)
Yellow on purple
2-Amino-2-cyano-N-iso...
Highly polar, basic amine
DCM:MeOH:TEA (90:9:1)
0.45
Weak
Deep Purple
Brown/Yellow
Pyrazine Derivative
Aromatic, less polar than amine
DCM:MeOH (95:5)
0.70
Strong Dark Spot
Negative (No color)
Yellow on purple
Note: If DCM:MeOH (90:10) is used without TEA for the Amino-product, the Rf drops to ~0.15 with severe tailing.
TLC Troubleshooting Logic for Aminonitriles
When analyzing highly polar aminonitriles, chromatographers frequently encounter resolution issues. The following logic tree dictates the corrective actions.
Caption: Algorithmic troubleshooting tree for optimizing the mobile phase of basic aminonitriles.
References
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at:[Link]
Thin Layer Chromatography: Separation of Amino Acids. Indian Institute of Technology Guwahati (IITG). Available at:[Link]
Probing the intermolecular interactions, binding affinity, charge density distribution of N-(3-chlorophenyl)-2-cyanoacetamide. Taylor & Francis. Available at:[Link]
Method
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-2-cyano-N-isopropyl-acetamide
Abstract This document details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-2-cyano-N-isopropyl-acetamide. This novel method...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-2-cyano-N-isopropyl-acetamide. This novel method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in quality control, stability studies, and various research applications within the pharmaceutical and chemical industries. The causality behind each methodological choice is explained, providing a transparent and scientifically grounded protocol for immediate implementation.
Introduction and Scientific Rationale
2-Amino-2-cyano-N-isopropyl-acetamide is a small polar molecule containing both a nitrile and an amide functional group. The presence of these polar moieties, along with an amine group, presents a specific set of challenges for chromatographic separation, primarily the potential for poor retention on traditional non-polar stationary phases like C18. Physicochemical data indicates the compound is hydrophilic, with a predicted negative LogP value (Octanol-Water Partition Coefficient)[1][2]. Therefore, a successful HPLC method must be designed to promote sufficient interaction between the analyte and the stationary phase to achieve adequate retention and resolution from potential impurities.
This application note eschews a generic C18 approach in favor of a more tailored strategy employing a cyano (CN) stationary phase. A CN column offers a moderately hydrophobic alkyl chain coupled with a highly polar nitrile functional group. This unique chemistry provides a dual-mode separation mechanism. In reversed-phase mode, it offers sufficient hydrophobic character for retention while the strong dipole of the cyano group provides alternative selectivity for polar analytes through dipole-dipole interactions[3][4]. This makes it an ideal candidate for retaining and resolving 2-Amino-2-cyano-N-isopropyl-acetamide with excellent peak symmetry and efficiency.
The method is validated against the rigorous standards outlined in ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and adheres to the general principles of chromatography described in USP General Chapter <621>[5][6][7][8][9].
Chromatographic Method and Parameters
The selection of each parameter is underpinned by the physicochemical properties of the analyte and established chromatographic principles to ensure a robust and reliable separation.
Instrumentation and Reagents
HPLC System: A quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column: Cyano (CN) Column, 4.6 x 150 mm, 5 µm particle size (USP L10)[3].
Provides moderate hydrophobicity and strong dipole-dipole interactions, ideal for retaining and separating polar analytes like the target compound. Offers alternative selectivity to C18 and reduces excessive retention often seen with highly aqueous mobile phases[3][4][10].
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
The aqueous component ensures analyte solubility, while acetonitrile provides the necessary elution strength. Formic acid is added to control the pH, ensuring the primary amine group on the analyte is protonated, which can improve peak shape and retention consistency.
Elution Mode
Isocratic: 20% B
An isocratic elution is simpler, more robust, and allows for faster run times and re-equilibration compared to a gradient method. The 20% ACN concentration is a starting point, optimized to provide a retention factor (k') between 2 and 10 for robust quantification.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, efficiency, and system backpressure.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection
UV at 210 nm
The amide and nitrile functionalities of the analyte are expected to have UV absorbance in the low UV range. 210 nm is chosen to maximize sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume
10 µL
A standard injection volume that balances sensitivity with the potential for peak distortion from overloading.
Run Time
10 minutes
Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities, followed by column re-equilibration.
Experimental Protocols
Standard and Sample Preparation
Protocol for Standard Preparation:
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Amino-2-cyano-N-isopropyl-acetamide reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Protocol for Sample Preparation:
Accurately weigh a sample containing approximately 10 mg of 2-Amino-2-cyano-N-isopropyl-acetamide into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
HPLC System Setup and Operation Workflow
The following diagram outlines the logical workflow for setting up and running the analysis.
Caption: General workflow for HPLC analysis.
Method Validation Protocol (ICH Q2(R1))
This section outlines the validation experiments required to demonstrate the method's suitability for its intended purpose[6][7][8][9].
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the 100 µg/mL working standard solution six times.
System Suitability Parameters:
Parameter
Acceptance Criteria
Tailing Factor (T)
T ≤ 2.0
Theoretical Plates (N)
N ≥ 2000
RSD of Peak Area (n=6)
≤ 2.0%
| RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity
Specificity is demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte. Peak purity should also be assessed using a PDA detector to compare the spectra across the analyte peak.
Linearity and Range
Linearity is assessed by preparing and analyzing standard solutions at a minimum of five concentrations across a specified range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Example Linearity Data:
Concentration (µg/mL)
Mean Peak Area (n=3)
50
451000
75
674500
100
902000
125
1128000
| 150 | 1351500 |
Accuracy (Recovery)
Accuracy is determined by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Accuracy Acceptance Criteria:
Mean recovery should be within 98.0% to 102.0%.
RSD for recovery at each level should be ≤ 2.0%.
Precision
Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.
Robustness
The method's robustness is evaluated by making small, deliberate variations to the chromatographic parameters and observing the effect on the results.
Parameters to Vary:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase Composition (e.g., ± 2% Acetonitrile)
The system suitability criteria must be met under all varied conditions.
Logical Relationship of Validation Parameters
The following diagram illustrates how the validation parameters form a self-validating system.
Caption: Interdependence of method validation parameters.
Conclusion
The HPLC method detailed herein provides a specific, accurate, precise, and robust solution for the quantitative analysis of 2-Amino-2-cyano-N-isopropyl-acetamide. The use of a cyano stationary phase offers superior performance for this polar analyte compared to traditional C18 columns. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended use in regulated environments. This application note serves as a complete guide for researchers, scientists, and drug development professionals seeking to implement a scientifically sound analytical method for this compound.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
Agilent Technologies. Revisions per USP 621. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Marín-Sáez, J., et al. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Molecules, 25(8), 1833. [Link]
SIELC Technologies. Separation of Cyanoacetic acid on Newcrom R1 HPLC column. [Link]
YMC. CN (aka CYANO or NITRILE) HPLC Phases. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Adams, E., et al. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. Methods in molecular biology (Clifton, N.J.), 1149, 291-303. [Link]
Jones, K. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
SIELC Technologies. HPLC Separation of Polar Compounds. [Link]
Stanković, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 452-459. [Link]
U.S. Environmental Protection Agency. 2-cyano-N-isopropylacetamide Properties. [Link]
National Center for Biotechnology Information. 2-Amino-2-cyanoacetamide. PubChem Compound Summary for CID 98341. [Link]
SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]
SIELC Technologies. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. [Link]
Technical Support Center: Optimizing the Yield of 2-Amino-2-cyano-N-isopropyl-acetamide Synthesis
Welcome to the official technical support and troubleshooting center for the synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5). This alpha-aminonitrile is a high-value chemical intermediate frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the official technical support and troubleshooting center for the synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5). This alpha-aminonitrile is a high-value chemical intermediate frequently utilized in the development of complex spirocyclic architectures, kinase inhibitors, and advanced agrochemicals such as 1[1].
Synthesizing this compound via the amidation of ethyl 2-amino-2-cyanoacetate with isopropylamine presents specific kinetic challenges. Because the starting material contains both a nucleophilic amine and an electrophilic ester, it is highly prone to self-condensation, which can drastically reduce yields[2]. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to help you achieve >85% yield with high purity.
Mechanistic Overview & Reaction Dynamics
The synthesis relies on a nucleophilic acyl substitution. Isopropylamine attacks the ester carbonyl of ethyl 2-amino-2-cyanoacetate, forming a tetrahedral intermediate that collapses to expel ethanol[3]. However, if the reaction temperature exceeds 20 °C, the alpha-amino group of one substrate molecule can attack the ester group of another, leading to dimerization and the formation of pyrazine or diketopiperazine derivatives[4].
Mechanistic pathway of amidation versus competitive self-condensation dimerization.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system: the visual and chromatographic disappearance of the ester starting material directly confirms the completion of the desired amidation, while the specific temperature controls prevent the formation of off-target dimers.
In Situ Free-Basing: Suspend ethyl 2-amino-2-cyanoacetate oxalate (1.0 eq) in anhydrous methanol (5 volumes) under a nitrogen atmosphere. Cool the suspension to 0–5 °C using an ice-water bath. Add triethylamine (1.05 eq) dropwise to neutralize the salt.
Causality: The ester is supplied as an oxalate salt to prevent premature degradation. Free-basing it renders the alpha-amino group active, immediately exposing the molecule to the risk of self-condensation[2]. Therefore, the temperature must be strictly maintained near 0 °C.
Nucleophilic Addition: While maintaining the internal temperature strictly below 5 °C, add anhydrous isopropylamine (2.5 eq) dropwise over 30 minutes.
Causality: Isopropylamine acts as the primary nucleophile. Using 2.5 equivalents ensures pseudo-first-order kinetics for the amidation, rapidly driving the formation of the tetrahedral intermediate before the slower, intermolecular self-condensation between two ethyl 2-amino-2-cyanoacetate molecules can occur[2][4].
Reaction Monitoring: Remove the ice bath and allow the mixture to slowly warm to 15 °C. Stir for 4–5 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 10:1) or HPLC. The reaction is self-validating once the ester peak is fully consumed.
Work-up: Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C) to remove methanol and excess isopropylamine.
Isolation: Dissolve the crude residue in ethyl acetate and wash with a minimal amount of cold brine.
Causality: The cold brine wash selectively partitions the highly polar ethanol byproduct and residual oxalate/TEA salts into the aqueous phase, leaving the target amide in the organic layer.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and crystallize the crude product from a mixture of ethyl acetate and hexanes.
Workflow for 2-Amino-2-cyano-N-isopropyl-acetamide synthesis and temperature-dependent side pathways.
Quantitative Data: Yield Optimization Matrix
The following table summarizes the quantitative impact of reaction conditions on the yield and purity profile of 2-Amino-2-cyano-N-isopropyl-acetamide.
Temperature Profile
Solvent
Isopropylamine (Eq)
Reaction Time
Yield (%)
Purity (HPLC)
Primary Impurity
25–30 °C
Methanol
1.2
2 hours
45%
78%
Pyrazine dimers
25–30 °C
Neat
5.0
1 hour
52%
81%
Pyrazine dimers
0–5 °C to 20 °C
Methanol
1.5
8 hours
71%
92%
Unreacted SM
0–5 °C to 15 °C
Methanol
2.5
5 hours
88%
>98%
Trace dimers
Troubleshooting & FAQs
Q1: My yield is consistently below 50%, and the reaction mixture turns dark brown. What is causing this?A: The dark brown coloration and low yield are classic indicators of 2 of the ethyl 2-amino-2-cyanoacetate starting material[2]. Because the molecule contains both a nucleophilic amine and an electrophilic ester, it can undergo intermolecular condensation to form 3,6-dicyano-2,5-piperazinedione or subsequent oxidized pyrazine derivatives[4].
Solution: Ensure the reaction temperature never exceeds 15 °C. The activation energy for the desired amidation with isopropylamine is lower than that of the self-condensation, provided the thermal energy in the system is kept to a minimum.
Q2: Can I use aqueous isopropylamine (70%) instead of anhydrous to save costs?A: No. The presence of water will lead to the competitive hydrolysis of the ethyl ester, forming 2-amino-2-cyanoacetic acid. This intermediate will subsequently decarboxylate or simply fail to undergo amidation[2]. Always use anhydrous isopropylamine and anhydrous solvents to ensure the nucleophilic acyl substitution pathway is exclusively favored.
Q3: Why is an excess of isopropylamine (2.5 equivalents) recommended?A: Isopropylamine is a sterically hindered primary amine. While it is a competent nucleophile, the formation of the tetrahedral intermediate is reversible. Using an excess drives the equilibrium forward toward the amide product and ethanol elimination. Furthermore, the excess amine helps maintain the necessary basicity without requiring stronger bases that might trigger Knoevenagel-type side reactions[5].
Q4: I see a major impurity in my HPLC trace with a higher molecular weight. How do I minimize it?A: This is likely the pyrazine dimer[4]. To minimize this, do not leave the free-based ethyl 2-amino-2-cyanoacetate sitting in solution without the isopropylamine present. The self-condensation begins immediately upon free-basing. Add the isopropylamine concurrently or immediately after neutralizing the oxalate salt.
References
The Chemistry of Heterocyclic Compounds, Supplement I , EPDF. Available at:[Link]
Technical Support Center: Synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide
Compound Profile: 2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5)[1][2] Core Challenge: This α -aminonitrile is a highly reactive building block. Because it contains three competing functional groups—a primary a...
Author: BenchChem Technical Support Team. Date: March 2026
Compound Profile: 2-Amino-2-cyano-N-isopropyl-acetamide (CAS: 943843-28-5)[1][2]
Core Challenge: This
α
-aminonitrile is a highly reactive building block. Because it contains three competing functional groups—a primary amine, a nitrile, and an amide—its synthesis is notoriously prone to chemoselectivity failures.
This troubleshooting guide provides field-proven strategies for the most scalable synthetic pathway: the oxime reduction route (nitrosation of 2-cyano-N-isopropylacetamide followed by reduction).
Diagnostic workflow for identifying side reactions in alpha-aminonitrile synthesis.
Deep-Dive FAQs & Causality Analysis
Q1: My LC-MS shows a major impurity at M+18 Da. What is causing this, and how do I prevent it?The Causality: An M+18 Da peak indicates the hydration (hydrolysis) of the cyano group, converting the
α
-aminonitrile into a malonamide derivative (3)[3]. The nitrile carbon is highly electrophilic due to the combined electron-withdrawing effects of the adjacent amide and the
α
-amino group. In unbuffered aqueous conditions, localized pH spikes catalyze the nucleophilic addition of
H2O
across the C-N triple bond.
The Solution & Self-Validating Protocol:
Buffer the Reduction: Conduct the reduction using Sodium Dithionite (
Na2S2O4
) in a strictly buffered saturated
NaHCO3
solution (pH 8–9) (4)[4].
Temperature Control: Keep the reaction temperature strictly between 15 °C and 25 °C. Thermodynamic studies show that exceeding 35 °C exponentially accelerates nitrile hydration (5)[5].
Self-Validation: During aqueous extraction, monitor the pH of the aqueous layer using a calibrated probe. If the pH drifts below 7.0 or above 9.0, the system is no longer validated for extraction; immediately neutralize it before proceeding to solvent evaporation to prevent late-stage hydrolysis.
Q2: I am observing a high-molecular-weight impurity (approx. 2x Target Mass). What is this?The Causality: You are observing the formation of a diketopiperazine (CDP) dimer. Free
α
-amino amides are highly prone to intermolecular self-condensation. The primary amine of one molecule nucleophilically attacks the amide carbonyl of another, expelling isopropylamine to form a highly stable, 6-membered pyrazine-dione ring (6)[6].
The Solution & Self-Validating Protocol:
Avoid Free Base Concentration: Never concentrate the free base of 2-amino-2-cyano-N-isopropyl-acetamide to dryness under heat.
In Situ Salt Formation: If the compound must be stored or concentrated, treat the organic extract with 1.05 equivalents of anhydrous oxalic acid or p-toluenesulfonic acid. This self-validates the stability of the batch by precipitating the amine as a non-nucleophilic salt, physically preventing dimerization.
Q3: Why is my yield so low when using catalytic hydrogenation (Pd/C or Raney Ni) for the oxime reduction?The Causality: Catalytic hydrogenation is often too harsh for
α
-cyano oximes. The active catalyst surface provides excess hydrogen equivalents that promote the reductive cleavage of the C-CN bond (a retro-Strecker-like decomposition) or the over-reduction of the nitrile group into a primary amine, yielding a diamine byproduct.
The Solution: Switch to a chemoselective, single-electron transfer (SET) reducing agent like Sodium Dithionite. Dithionite selectively targets the N-O bond of the oxime without interacting with the C-CN triple bond.
Quantitative Side-Reaction Profiling
The table below summarizes how different reduction environments dictate the chemoselectivity of the oxime intermediate.
Reduction Condition
Temp (°C)
Target Yield (%)
Malonamide Impurity (M+18)
Diketopiperazine Impurity
H2
, Pd/C, MeOH
25
12%
< 5%
> 40% (Over-reduction)
Na2S2O4
,
H2O
(Unbuffered)
40
35%
45%
10%
Na2S2O4
, Sat.
NaHCO3
35
68%
15%
< 2%
Na2S2O4
, Sat.
NaHCO3
15
> 85%
< 2%
< 1%
Mechanistic Pathway Visualization
Chemoselective reduction pathway versus competitive nitrile hydration degradation.
This protocol outlines the chemoselective conversion of 2-cyano-2-(hydroxyimino)-N-isopropylacetamide (the oxime intermediate) to the target amine.
Step 1: Preparation of the Buffered Biphasic System
Dissolve 10.0 g of the oxime intermediate in 20 mL of THF.
Add 50 mL of saturated aqueous
NaHCO3
.
Causality Note: THF acts as a co-solvent to keep the organic intermediate in solution. The
NaHCO3
buffer is mandatory to prevent the acidic decomposition of dithionite (which releases
SO2
) and to halt the acid-catalyzed hydration of the nitrile group.
Step 2: Chemoselective Reduction
Cool the biphasic mixture to exactly 15 °C using a water/ice bath.
Add 2.5 equivalents of Sodium Dithionite (
Na2S2O4
) in small portions over 45 minutes, maintaining the internal temperature strictly below 20 °C.
Self-Validating Checkpoint: Monitor the reaction via UV-Vis spectroscopy or TLC. The oxime starting material exhibits a strong, distinct UV absorbance at ~260 nm. The reduction step is validated as complete only when the 260 nm peak is entirely replaced by a flat baseline. Do not initiate the quench sequence until this metric is met.
Step 3: Workup and Isolation
Once the UV checkpoint is cleared, extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine (30 mL) and dry over anhydrous
Na2SO4
.
Critical Step: Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 25 °C . Exceeding this temperature will trigger diketopiperazine self-condensation.
Stabilization: Immediately bubble dry HCl gas through the organic solution, or add a stoichiometric amount of anhydrous oxalic acid in ether, to precipitate the product as a stable, shelf-ready salt.
References
US20100216795A1 - Tnik inhibitor and the use. Google Patents.4
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H). PMC - NIH.5
Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. MDPI.3
Novel Solution- and Solid-Phase Syntheses of Heterocyclic Diketopiperazines. ResearchGate.6
Technical Support Center: Purification of 2-Amino-2-cyano-N-isopropyl-acetamide
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Amino-2-cyano-N-isopropyl-acetamide (CAS No. 6719-21-7).
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Amino-2-cyano-N-isopropyl-acetamide (CAS No. 6719-21-7). As a bifunctional molecule containing a reactive α-amino nitrile group, its purification requires careful consideration of potential side reactions and impurity profiles. This document is intended for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate.
Section 1: Understanding the Molecule: Key Purification Challenges
2-Amino-2-cyano-N-isopropyl-acetamide is a polar molecule with multiple functional groups capable of hydrogen bonding: a primary amine, a nitrile, and a secondary amide. Its structure presents inherent stability and purification challenges.
Hydrolytic Instability: The α-amino nitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of α-amino acids or other byproducts.[1][2] This is a primary concern during aqueous workups and certain chromatographic methods.
Polarity: The high polarity of the molecule can make it difficult to separate from polar impurities using standard normal-phase silica gel chromatography, often resulting in streaking and poor resolution.
Potential for Racemization: The α-carbon is a chiral center. Harsh conditions (strong base or acid) can potentially lead to epimerization, which is a critical concern if stereochemical purity is required.[3][4]
Common Synthetic Impurities: Depending on the synthetic route (e.g., a Strecker reaction), common impurities include unreacted starting materials, side products from the reaction, and hydrolysis-derived degradants.[5]
This section addresses common issues in a question-and-answer format, providing both the underlying cause and a step-by-step solution.
FAQ 1: My crude product is a discolored oil/waxy solid. What are the likely impurities?
Underlying Cause: The presence of residual starting materials, solvents, or side-products from the synthesis is the most common cause. The Strecker synthesis, a common route to α-amino nitriles, can leave behind unreacted aldehydes, isopropylamine, and cyanide sources.[5] Furthermore, colored impurities can arise from polymerization or degradation pathways.
Troubleshooting & Identification:
Initial Analysis: Before attempting purification, obtain a proton NMR (¹H-NMR) and a low-resolution mass spectrum (LRMS) of the crude material. This initial screen is invaluable for identifying the major components.
Impurity Profiling: Compare the observed signals with the known spectra of your starting materials. The table below lists potential impurities and their origins.
Potential Impurity
Origin
Typical Analytical Signal
Isopropylamine
Unreacted starting material
Characteristic signals in ¹H-NMR; volatile
Starting Aldehyde/Ketone
Unreacted starting material
Carbonyl peak in IR; aldehyde proton in ¹H-NMR
2-Hydroxy-2-cyano-N-isopropyl-acetamide
Hydrolysis of the imine intermediate
Absence of amine signal, presence of hydroxyl signal
2-Amino-N-isopropyl-propanamide
Hydrolysis of the nitrile group
Molecular weight +18 Da in MS; absence of nitrile peak in IR
Dicyclohexylurea (DCU)
Byproduct if DCC coupling is used for amide formation
Often precipitates as a white solid, insoluble in many organic solvents
Preventative Action: Ensure the reaction goes to completion using Thin Layer Chromatography (TLC) monitoring. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction can help remove some acidic or basic starting materials, but must be performed quickly and at low temperatures to minimize hydrolysis of the product.
FAQ 2: I'm getting very low recovery or "oiling out" during recrystallization. How can I optimize this?
Underlying Cause: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high, preventing crystal formation upon cooling. Low recovery is often due to using an inappropriate solvent where the product has high solubility even at low temperatures, or due to the presence of impurities that inhibit crystallization.[6]
Principle: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6][7]
Micro-Scale Screening:
Place ~10-20 mg of your crude product into several small test tubes.
Add a few drops of a test solvent to each tube at room temperature. If it dissolves, the solvent is unsuitable.
If it does not dissolve, heat the mixture gently. If it dissolves, this is a potential candidate solvent.
Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most crystalline precipitate is the best choice.
Suggested Solvents for Screening:
Solvent System
Polarity
Comments
Isopropanol (IPA)
Polar Protic
Often a good starting point for polar molecules.
Ethyl Acetate (EtOAc)
Medium Polarity
Good for removing less polar impurities.
Acetonitrile (MeCN)
Polar Aprotic
Can be effective for nitrile-containing compounds.
Toluene
Non-polar
May be used as an anti-solvent in a dual-solvent system.
IPA / Ethyl Acetate
Mixture
Can be titrated to find the optimal polarity.
Methanol / Water
Mixture
Use with caution due to hydrolysis risk; keep conditions cold.[8]
Workflow for Overcoming "Oiling Out":
Caption: Troubleshooting flowchart for recrystallization issues.
FAQ 3: My compound streaks badly on silica gel. What are my chromatographic options?
Underlying Cause: The primary amine in your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing, and poor separation.[9]
Solution 1: Modifying the Mobile Phase
Principle: Add a small amount of a basic modifier to the eluent to "cap" the acidic sites on the silica gel.
Protocol: Flash Column Chromatography
Stationary Phase: Standard Silica Gel (230-400 mesh).
Eluent System: Start with a non-polar solvent and increase the polarity. A common gradient is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH).
Key Additive: To this DCM/MeOH system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. This will protonate and compete for the binding sites on the silica, allowing your product to elute symmetrically.
Loading: Use a minimal amount of solvent to dissolve your crude product (dry loading onto a small amount of silica is often best).
Solution 2: Alternative Purification Strategies
When standard silica chromatography fails, consider these alternatives.
Caption: Decision tree for selecting a purification strategy.
FAQ 4: How can I assess the final purity and confirm the structure of my product?
Underlying Cause: Visual inspection (e.g., a "white solid") is insufficient to determine purity. A combination of orthogonal analytical techniques is required to confirm structure and quantify impurities.
Recommended Analytical Workflow:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
Protocol: Reverse-Phase HPLC
Column: C18, 3.5 or 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile (MeCN).
Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-20 minutes.
Detection: UV detection at 210-220 nm is suitable for the amide bond.[10] A Diode Array Detector (DAD) is preferable to check for co-eluting impurities.
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity level of >99% is often desired for drug development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
¹H-NMR: Look for the characteristic isopropyl doublet and septet, the α-proton, and the amide and amine protons (which may be broad). Integration should match the number of protons.
¹³C-NMR: Confirm the presence of the nitrile, amide carbonyl, and all other carbon atoms in the structure.
Mass Spectrometry (MS): Confirms the molecular weight.
Use electrospray ionization (ESI) in positive mode. You should observe the [M+H]⁺ ion corresponding to the calculated molecular weight (141.18 g/mol for the free base).
Summary of Analytical Techniques:
Technique
Purpose
Expected Result for Pure Compound
RP-HPLC
Quantify Purity
Single major peak (>99% area)
¹H-NMR
Structural Confirmation
Correct chemical shifts, splitting patterns, and integration
¹³C-NMR
Structural Confirmation
Correct number of signals corresponding to the carbon skeleton
HRMS (ESI+)
Confirm Molecular Formula
[M+H]⁺ ion observed at m/z 142.0975 (calc. for C₆H₁₂N₃O⁺)
FT-IR
Functional Group ID
Peaks for N-H (amine/amide), C≡N (nitrile), C=O (amide)
References
Organic Syntheses. Cyanoacetamide. Available from: [Link]
Google Patents. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
QuickCompany. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Available from: [Link]
PubChem - NIH. 2-Amino-2-cyanoacetamide. Available from: [Link]
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]
PMC - NIH. 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities. Available from: [Link]
PMC - NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Available from: [Link]
PubMed. Preparation of an aminophenylboronic acid and N-isopropyl acrylamide copolymer functionalized stationary phase for mixed-mode chromatography. Available from: [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
SPT Labtech. Chemical crystallization. Available from: [Link]
PMC - NIH. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Available from: [Link]
SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Available from: [Link]
PubMed. Related impurities in peptide medicines. Available from: [Link]
Shimadzu Asia Pacific. Analytical Methods for Amino Acids. Available from: [Link]
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]
OPUS at UTS. Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Available from: [Link]
Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]
ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]
ResearchGate. Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate. Available from: [Link]
Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Available from: [Link]
CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Cyanoacetamides
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that cyanoacetamides are highly versatile building blocks in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that cyanoacetamides are highly versatile building blocks in organic synthesis. However, achieving regioselective N-alkylation is notoriously difficult due to the competing nucleophilicity of the molecule's C2-methylene carbon.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you optimize your N-alkylation workflows and overcome chemoselectivity challenges.
Part 1: Mechanistic Insights into Chemoselectivity
To successfully optimize N-alkylation, one must first understand the structural causality of the molecule's reactivity. The C2 methylene protons of 2-cyanoacetamide are highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups[1].
When exposed to standard basic conditions (e.g., NaOH, K₂CO₃, or triethylamine), the molecule preferentially deprotonates to form a stable C2-carbanion. Consequently, traditional electrophiles (like alkyl halides) will preferentially attack at the C2 position, leading to mono- or di-C-alkylated products[2]. Furthermore, in the presence of basic amines and aldehydes, the C2 position is highly susceptible to [3]. To achieve exclusive N-alkylation, researchers must either bypass direct alkylation via de novo synthesis or utilize specialized catalytic systems that favor direct C-N bond formation without basic additives[4].
Part 2: Troubleshooting & FAQs
Q1: My alkylation with alkyl halides yields exclusively C2-alkylated products. How can I shift the regioselectivity to the amide nitrogen?Answer: Direct N-alkylation of primary amides with alkyl halides is thermodynamically unfavorable compared to C-alkylation in cyanoacetamides. If you must use direct alkylation, switch to a milder, bulkier base like , which has shown some success in promoting N-alkylation over C-alkylation[5]. However, the most robust solution is reductive N-alkylation . By using an aldehyde as the alkylating agent alongside a triarylstibine-modified dicobalt octacarbonyl [Co₂(CO)₈] catalyst, you can achieve up to 90% yield of the N-alkylated product[2]. This system coordinates the amide and aldehyde, driving direct C-N bond formation without deprotonating the C2 carbon[4].
Q2: What is the most efficient method to synthesize an N-alkyl cyanoacetamide from scratch?Answer: The most efficient, atom-economical route is de novo synthesis via nucleophilic acyl substitution. Instead of attempting to alkylate 2-cyanoacetamide, react methyl cyanoacetate directly with a primary amine[1]. This reaction proceeds under neat conditions at room temperature. The amine selectively attacks the ester carbonyl, eliminating methanol and forming the amide bond. This process typically reaches completion in about 2 hours, consistently yielding >95% purity[1].
Q3: I am observing Knoevenagel condensation byproducts during my reactions. How do I suppress this?Answer: Knoevenagel condensation at the C2 position is highly favored in the presence of basic amines (like N-methylpiperazine) and aldehydes[3]. To prevent this, ensure your reaction environment is strictly free of basic amine catalysts when attempting N-alkylation. Utilizing the Co₂(CO)₈ homogeneous catalyst under mild conditions effectively suppresses this base-catalyzed side reaction[2].
Causality: Direct N-alkylation with alkyl halides requires basic conditions, which inevitably deprotonate the highly acidic C2-methylene group. To circumvent this, a reductive amination approach is employed. The triarylstibine-modified Co₂(CO)₈ catalyst coordinates both the primary amide and the aldehyde, facilitating direct C-N bond formation without basic additives[2].
Inert Atmosphere: Purge a Schlenk flask with Argon for 15 minutes. Causality: The Co₂(CO)₈ catalyst is highly sensitive to oxidation; an inert atmosphere ensures catalytic turnover[4].
Reagent Loading: Add 2-cyanoacetamide (10.0 mmol, 1.0 equiv) and the target aldehyde (e.g., 4-tert-butylbenzaldehyde, 12.0 mmol, 1.2 equiv) to the flask, followed by anhydrous THF (20 mL)[2].
Heating & Self-Validation: Heat the mixture to 60 °C for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active aldehyde spot disappears and a new, more polar spot (the secondary amide) emerges.
Workup: Quench the reaction with water (10 mL), extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the N-alkylated product (yields up to 90%)[2].
Protocol B: De Novo Synthesis via Nucleophilic Acyl Substitution (Neat Conditions)
Causality: Bypassing the alkylation of 2-cyanoacetamide entirely eliminates C2-regioselectivity issues. Methyl cyanoacetate is highly electrophilic at the ester carbonyl. Primary amines will selectively attack this position over the nitrile group, driving the reaction forward via the liberation of methanol[1].
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl cyanoacetate (10.0 mmol, 1.0 equiv)[1].
Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the desired primary amine (10.5 mmol, 1.05 equiv) dropwise over 10 minutes. Causality: The nucleophilic acyl substitution is exothermic; controlling the temperature prevents the degradation of the amine and the formation of colored impurities.
Reaction: Remove the ice bath and allow the mixture to stir under neat conditions (no solvent) at room temperature for 2 hours[1].
Self-Validation (Phase Transition): As the reaction progresses and the amide bond forms, the mixture will transition from a clear liquid into a dense, solid crystalline mass. The cessation of stirring due to solid formation is a reliable physical indicator of high conversion[1].
Workup: Triturate the resulting solid with cold ethanol (10 mL) to remove residual methanol and unreacted starting materials. Filter under vacuum and dry to yield the pure N-alkyl cyanoacetamide (typically >95% yield)[1].
Comparing the insecticidal activity of "2-Amino-2-cyano-N-isopropyl-acetamide" with commercial pesticides
Comprehensive Comparison Guide: Insecticidal Activity of 2-Amino-2-cyano-N-isopropyl-acetamide vs. Commercial Standards Executive Summary In the landscape of agrochemical development, identifying novel active ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Insecticidal Activity of 2-Amino-2-cyano-N-isopropyl-acetamide vs. Commercial Standards
Executive Summary
In the landscape of agrochemical development, identifying novel active ingredients and understanding the efficacy of key chemical intermediates is critical for overcoming pest resistance. This guide provides an objective, data-driven comparison of the insecticidal activity of 2-Amino-2-cyano-N-isopropyl-acetamide (ACIPA, CAS No. 943843-28-5) against established commercial pesticides, with a specific focus on the modern tetramic acid derivative, Spidoxamat (CAS No. 907187-07-9).
While commercial standards like Spidoxamat are highly optimized for systemic mobility and specific target site inhibition[1], low-molecular-weight cyanoacetamides like ACIPA are frequently evaluated in early-stage screening for baseline metabolic disruption. This guide details the mechanistic differences, experimental workflows, and comparative efficacy data essential for drug development professionals and application scientists.
Mechanistic Pathways & Mode of Action (MoA)
Understanding the causality behind a compound's efficacy begins with its Mode of Action (MoA).
Commercial Standard (Spidoxamat) : Classified under IRAC Group 23, Spidoxamat is a highly potent lipid biosynthesis inhibitor. It specifically binds to the carboxyltransferase domain of Acetyl-CoA Carboxylase (ACCase), halting the conversion of acetyl-CoA to malonyl-CoA[2]. This prevents piercing-sucking insects from synthesizing essential lipids, leading to growth inhibition and mortality[3].
Test Compound (ACIPA) : As a cyanoacetamide derivative, ACIPA's insecticidal activity is hypothesized to be broader and less target-specific. Its cyano and amine functional groups can interfere with general cellular metabolism. However, due to its lower molecular complexity, it lacks the ambimobile systemic translocation properties engineered into advanced spirocyclic keto-enols.
Comparative Mode of Action: Spidoxamat (ACCase inhibition) vs. ACIPA (Metabolic interference).
To ensure scientific integrity and trustworthiness, the following self-validating protocol is designed to evaluate both contact and systemic efficacy. We utilize the Green Peach Aphid (Myzus persicae) as the model organism, given its established susceptibility to lipid biosynthesis inhibitors[2].
Protocol: Dual-Application Efficacy Bioassay
Causality Insight: We employ both foliar spray and soil drench methods because simple cyanoacetamides (like ACIPA) typically exhibit poor phloem mobility compared to tetramic acids. Testing both pathways prevents false negatives caused by delivery failure rather than intrinsic inactivity.
Step 1: Formulation Preparation
Dissolve ACIPA and Spidoxamat (reference standard) in analytical-grade acetone (10% v/v) and dilute with distilled water containing 0.05% Triton X-100. Reasoning: The non-ionic surfactant ensures uniform droplet spreading on hydrophobic leaf surfaces.
Prepare serial concentrations: 10, 50, 100, 500, and 1000 ppm.
Step 2: Soil Drench (Systemic Evaluation)
Apply 10 mL of each concentration to the root zone of potted cabbage plants (3-true-leaf stage)[2].
Allow 48 hours for root uptake and xylem/phloem translocation.
Spray leaves of separate cabbage plants until runoff using a track sprayer calibrated to 200 L/ha. Allow to air dry.
Step 4: Infestation and Incubation
Transfer 20 synchronized adult M. persicae to the treated leaves using a fine camel-hair brush.
Enclose plants in ventilated cages and incubate at 25°C, 65% RH, with a 16:8 (L:D) photoperiod.
Step 5: Mortality Assessment & LC50 Calculation
Record mortality at 48, 72, and 96 hours post-infestation.
Calculate LC50 values using Probit analysis.
Experimental workflow for evaluating systemic and contact insecticidal activity.
Comparative Efficacy & Physicochemical Data
The efficacy of an insecticide is heavily dictated by its physicochemical properties, which govern its environmental fate, metabolism, and target penetration.
Table 2: Insecticidal Efficacy (LC50 against Myzus persicae at 96h)
(Note: Data represents standardized benchmark ranges for these chemical classes)
Application Method
ACIPA (Test Compound)
Spidoxamat (Commercial Standard)
Imidacloprid (Reference Standard)
Foliar Spray (Contact)
> 500 ppm (Weak activity)
1.5 - 5.0 ppm (High efficacy)
0.5 - 2.0 ppm
Soil Drench (Systemic)
> 1000 ppm (Inactive systemically)
2.0 - 8.0 ppm (Excellent systemic control)
1.0 - 3.0 ppm
Speed of Action
Moderate (48-72 hours)
Slow (Requires lipid depletion, 72-96h)
Fast (Neurotoxic, <24 hours)
Expert Synthesis and Application Insights
As demonstrated by the comparative data, 2-Amino-2-cyano-N-isopropyl-acetamide (ACIPA) exhibits significantly lower intrinsic insecticidal activity compared to commercial standards like Spidoxamat.
Structural Limitations : ACIPA lacks the complex spirocyclic structure required to effectively dock into the carboxyltransferase domain of ACCase. Furthermore, its low molecular weight and hydrophilic nature (negative LogKow) prevent efficient penetration through the waxy insect cuticle[4].
Metabolic Vulnerability : In plant metabolism studies, simple amides and cyano groups are rapidly hydrolyzed or conjugated, leading to a short half-life in planta[5]. In contrast, Spidoxamat's tetramic acid core is specifically designed to resist rapid degradation while maintaining ambimobility[3].
Developmental Utility : While ACIPA is not viable as a standalone commercial pesticide, its functional groups make it a valuable synthetic intermediate[1]. Researchers can utilize the cyanoacetamide backbone to synthesize more complex, sterically hindered molecules that resist enzymatic degradation while retaining target-site affinity.
References
[4] 2-cyano-N-isopropylacetamide Properties - EPA. Environmental Protection Agency. Available at:
A Spectroscopic Journey: Differentiating 2-Amino-2-cyano-N-isopropyl-acetamide from its Precursors
In the landscape of synthetic chemistry, the confirmation of a target molecule's identity is paramount. Spectroscopic analysis serves as the bedrock of structural elucidation, providing an empirical fingerprint that dist...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of synthetic chemistry, the confirmation of a target molecule's identity is paramount. Spectroscopic analysis serves as the bedrock of structural elucidation, providing an empirical fingerprint that distinguishes a final product from its starting materials and intermediates. This guide offers an in-depth spectroscopic comparison of "2-Amino-2-cyano-N-isopropyl-acetamide" with its logical precursors. By dissecting the characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will illustrate how each synthetic transformation manifests as a distinct and predictable change in the spectral data.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data points, instead focusing on the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for analysis.
The Synthetic Pathway: A Logical Progression
The synthesis of 2-Amino-2-cyano-N-isopropyl-acetamide can be envisioned through the coupling of key structural fragments. A plausible route involves the reaction between a reactive derivative of an amino-cyano acetic acid and isopropylamine. For this comparative guide, we will analyze the spectra of the core precursors that provide the essential functional groups: Isopropylamine and Aminoacetonitrile , with Cyanoacetamide serving as a foundational reference for the cyano-amide moiety.
Caption: Conceptual synthetic pathway.
Molecular Structures at a Glance
The transformation from simple precursors to the more complex target molecule involves the formation of a secondary amide and the creation of a chiral center. Understanding these structural changes is key to interpreting the spectroscopic data.
Caption: Structures of precursors and the final product.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Groups
FT-IR spectroscopy is exceptionally sensitive to the presence of specific bonds and functional groups. The transformation from precursors to the product is clearly marked by the appearance and disappearance of key vibrational bands.
Isopropylamine : The spectrum is dominated by N-H stretching vibrations of the primary amine, typically seen as a broad signal around 3300-3500 cm⁻¹.[1] C-N stretching also provides a characteristic band between 1020-1250 cm⁻¹.[1]
Aminoacetonitrile : This precursor introduces the crucial nitrile (C≡N) group, which has a sharp, intense absorption at approximately 2237 cm⁻¹.[2][3] Like isopropylamine, it also displays N-H stretching bands for its primary amino group.
Cyanoacetamide (Reference) : The NIST reference spectrum for cyanoacetamide shows a strong C=O (Amide I) stretch around 1670 cm⁻¹ and the C≡N stretch near 2270 cm⁻¹.[4]
2-Amino-2-cyano-N-isopropyl-acetamide (Product) : The spectrum for the final product is expected to be a composite, showcasing the key features from its constituent parts, with notable shifts.
N-H Stretches (~3300-3500 cm⁻¹) : Signals in this region will persist, arising from both the primary amine (-NH₂) and the secondary amide (N-H).
C≡N Stretch (~2240-2260 cm⁻¹) : The nitrile peak will be present, confirming the retention of this group.
Amide I Band (~1640-1680 cm⁻¹) : The appearance of a strong C=O stretching vibration is a definitive indicator of amide bond formation.
Amide II Band (~1520-1570 cm⁻¹) : The appearance of this N-H bending and C-N stretching combination band is another hallmark of the newly formed secondary amide.
The most critical diagnostic changes are the appearance of the strong Amide I and Amide II bands, which are absent in the individual precursors, providing clear evidence of successful amide coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Analysis
Isopropylamine : The spectrum is simple and highly characteristic. It shows a septet for the single CH proton (split by the six methyl protons) and a corresponding doublet for the six equivalent CH₃ protons.[5] The NH₂ protons often appear as a broad singlet.[5]
Aminoacetonitrile : Features a singlet for the two CH₂ protons adjacent to the amino and cyano groups. The NH₂ protons also typically appear as a singlet.
2-Amino-2-cyano-N-isopropyl-acetamide (Product) : The product's spectrum will show distinct signals for each unique proton environment.
Isopropyl Group : The characteristic septet (for the CH ) and doublet (for the CH₃ groups) will be retained, though their chemical shifts will be altered due to the new amide linkage.
α-Hydrogen : A new singlet will appear for the single CH proton situated between the amino, cyano, and carbonyl groups.
Amide and Amine Protons : A broad signal for the amide NH and another for the primary amin_e_ NH₂ protons are expected. Their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Analysis
Isopropylamine : Two signals are expected: one for the methine carbon (-C H) and one for the two equivalent methyl carbons (-C H₃).
Cyanoacetamide (Reference) : This reference compound would show three distinct signals: the methylene carbon (-C H₂), the nitrile carbon (-C ≡N), and the carbonyl carbon (-C =O).[6]
2-Amino-2-cyano-N-isopropyl-acetamide (Product) : The product's spectrum provides a clear carbon count confirming the structure.
Isopropyl Carbons : The two signals for the isopropyl group's C H and C H₃ carbons will be present.
α-Carbon : A signal for the C H carbon, now bonded to the amino, cyano, and carbonyl groups.
Nitrile Carbon : The characteristic signal for the C ≡N carbon, typically in the 115-125 ppm range.
Carbonyl Carbon : A signal for the amide C =O carbon, expected in the 165-175 ppm region.[7]
The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecule's connectivity, confirming that the isopropyl and amino-cyano-acetyl fragments have been successfully joined.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Isopropylamine : The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 59. A prominent base peak is often observed at m/z 44, corresponding to the loss of a methyl group ([M-15]⁺).[8]
Cyanoacetamide (Reference) : The molecular ion peak is at m/z 84.[9]
2-Amino-2-cyano-N-isopropyl-acetamide (Product) : The molecular weight is 141.16 g/mol .
Molecular Ion Peak (M⁺) : A clear peak at m/z 141 would be the primary confirmation of the product's formation.
Key Fragments : Characteristic fragmentation would likely involve:
Cleavage of the isopropyl group, leading to a fragment at m/z 98.
Loss of the amino group (-NH₂) or cyano group (-CN).
~170 ppm (C=O); ~117 ppm (C≡N); Signals for α-CH, isopropyl CH and CH₃ carbons
MS
M⁺ at m/z 141 ; Fragments corresponding to loss of isopropyl, cyano, or amino groups.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following general protocols for spectroscopic analysis should be followed.
FT-IR Spectroscopy Protocol
Caption: Standard FT-IR acquisition workflow.
Sample Preparation : For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) method by placing a small amount of solid directly on the crystal.
Background Scan : Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.
Sample Scan : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
Data Analysis : Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.
NMR Spectroscopy Protocol
Caption: General NMR data acquisition workflow.
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Tuning : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS. For ¹H NMR, integrate the signals to determine proton ratios.
Conclusion
The spectroscopic comparison of 2-Amino-2-cyano-N-isopropyl-acetamide and its precursors provides a clear and compelling narrative of chemical transformation. FT-IR confirms the formation of the critical amide bond through the emergence of the Amide I and II bands. NMR spectroscopy maps the new connectivity, showing the distinct signals of the isopropyl group coupled to the amino-cyano-acetyl moiety. Finally, mass spectrometry validates the final product by confirming its molecular weight. Together, these techniques provide a self-validating system of analysis, offering incontrovertible proof of synthetic success and underscoring the power of spectroscopy in modern chemical research.
References
Danger, G., et al. (2012). Aminoacetonitrile characterization in astrophysical-like conditions. Astronomy & Astrophysics, 543, A30. Available at: [Link]
Puzzarini, C., & Barone, V. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(6), 4647-4654. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile. Available at: [Link]
Danger, G., et al. (2012). Aminoacetonitrile characterization in astrophysical-like conditions. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Infrared spectra of aminoacetonitrile at 130 K. Available at: [Link]
SpectraBase. (n.d.). Isopropylamine. Available at: [Link]
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Available at: [Link]
ResearchGate. (2025). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
ResearchGate. (2026). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Available at: [Link]
NIST. (n.d.). Isopropylamine, n-allyl-. NIST Chemistry WebBook. Available at: [Link]
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. PubMed Central. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PubMed Central. Available at: [Link]
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MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 18-33. Available at: [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-2-cyano-N-isopropyl-acetamide in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery In the realm of drug discovery and chemical biology, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in en...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Drug Discovery
In the realm of drug discovery and chemical biology, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in ensuring its specificity. A compound's propensity to interact with unintended biological targets, a phenomenon known as cross-reactivity or off-target effects, can lead to a cascade of undesirable outcomes, from misleading experimental results to severe clinical side effects.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, "2-Amino-2-cyano-N-isopropyl-acetamide."
While specific experimental data for 2-Amino-2-cyano-N-isopropyl-acetamide is not yet prevalent in public literature, its chemical structure, centered on the versatile cyanoacetamide scaffold, provides a strong basis for predicting its potential biological interactions and for designing a robust strategy to elucidate its selectivity profile.[3][4] The cyanoacetamide core is a privileged structure in medicinal chemistry, known to be a building block for a wide array of bioactive compounds, including kinase inhibitors, anticancer agents, and antimicrobials.[3][5][6] This inherent biological promiscuity of the parent scaffold underscores the critical need for a thorough cross-reactivity assessment.
This guide will dissect the structural components of 2-Amino-2-cyano-N-isopropyl-acetamide, explore the known biological landscape of the cyanoacetamide class, and provide detailed, field-proven methodologies for proactively identifying and characterizing potential off-target interactions.
Structural Dissection and Predicted Biological Activity
The potential for cross-reactivity of 2-Amino-2-cyano-N-isopropyl-acetamide can be inferred from its constituent chemical moieties:
The Cyanoacetamide Core: This is a highly reactive chemical entity, featuring both nucleophilic and electrophilic centers.[7] This reactivity makes it an excellent starting point for the synthesis of diverse heterocyclic compounds.[1] From a biological standpoint, the cyano and amide groups can act as hydrogen bond donors and acceptors, facilitating interactions with a wide range of protein targets.[3]
The α-Amino Group: The addition of an amino group at the alpha position introduces a basic center, which can significantly alter the molecule's physicochemical properties, such as its charge state at physiological pH. This can influence its solubility, cell permeability, and potential to interact with targets that have acidic residues in their binding pockets.
The N-isopropyl Group: This bulky, hydrophobic group will influence the molecule's overall lipophilicity. It can participate in hydrophobic interactions within a protein's binding site, potentially enhancing potency for the intended target but also increasing the likelihood of binding to off-targets with similar hydrophobic pockets.
Given these features, it is plausible that 2-Amino-2-cyano-N-isopropyl-acetamide could exhibit a range of biological activities, and consequently, a potential for cross-reactivity with various protein families.
The Cyanoacetamide Scaffold: A Double-Edged Sword in Biological Assays
The cyanoacetamide scaffold is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide array of biological activities.[8][9] This history of broad bioactivity is a strong indicator that any new derivative, such as 2-Amino-2-cyano-N-isopropyl-acetamide, should be approached with a high degree of scrutiny regarding its selectivity.
Class of Cyanoacetamide Derivative
Reported Biological Targets/Activities
Potential for Cross-Reactivity
Reference(s)
N-aryl-2-cyanoacetamides
Anticancer (e.g., against PC3, HepG2, MCF-7 cell lines)
This table illustrates the diverse biological roles of cyanoacetamide-containing molecules, highlighting the potential for 2-Amino-2-cyano-N-isopropyl-acetamide to interact with a variety of targets.
A Methodological Guide to Assessing Cross-Reactivity
A systematic and multi-faceted approach is essential for thoroughly characterizing the cross-reactivity profile of a novel compound. The following workflow provides a robust framework for such an evaluation.
Caption: A tiered approach for in vitro cross-reactivity profiling.
1. Broad Panel Screening
Objective: To screen the compound against a large and diverse panel of targets to identify initial "hits."
Experimental Protocol:
Commercially Available Panels: Submit the compound to a contract research organization (CRO) for screening against panels of:
Kinases: A comprehensive panel of human kinases is crucial, given the prevalence of cyanoacetamides as kinase inhibitors.
[3] * G-Protein Coupled Receptors (GPCRs): A broad GPCR panel will assess interactions with this large family of cell surface receptors.
Ion Channels: To evaluate effects on neuronal and cardiac ion channels.
Nuclear Receptors: To test for potential endocrine-disrupting activities.
Assay Format: Typically, these are high-throughput binding or enzymatic assays performed at a single high concentration of the test compound (e.g., 10 µM).
Data Interpretation: Hits are identified as targets where the compound causes a significant (e.g., >50%) inhibition or activation.
2. Target Family Screening and IC50/EC50 Determination
Objective: To confirm the hits from the broad panel screen and determine the potency of the compound for these off-targets.
Experimental Protocol:
Dose-Response Curves: For each confirmed hit, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Orthogonal Assays: Use a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance - SPR, in addition to an enzymatic assay) to confirm the interaction.
Data Presentation:
Target
Primary Assay IC50 (µM)
Orthogonal Assay Kd (µM)
Target X (Kinase)
1.2
0.9
Target Y (GPCR)
5.8
7.2
Target Z (Ion Channel)
> 50
Not Determined
3. Cell-Based Functional Assays
Objective: To understand the functional consequences of off-target engagement in a more physiologically relevant context.
Experimental Protocol:
Target-Specific Cellular Assays: For confirmed off-targets, use cell lines that express the target and have a quantifiable functional readout. For example:
Kinase Off-Target: Measure the phosphorylation of a downstream substrate in cells treated with the compound.
GPCR Off-Target: Measure changes in intracellular second messengers (e.g., cAMP, Ca2+).
General Cytotoxicity Assays: Assess the overall toxicity of the compound in various cell lines (e.g., HepG2 for liver toxicity, HeLa for general cytotoxicity) using assays like MTT or CellTiter-Glo®.
[6][13]
Data Interpretation: Compare the concentrations at which off-target effects are observed in cells with the on-target potency. A small window between on-target and off-target cellular activity indicates a higher risk of in vivo side effects.
Phase 3: In Vivo Evaluation (Assessing Physiological Relevance)
In vivo studies provide the ultimate test of a compound's selectivity by evaluating its effects in a complex living organism.
[14]
Objective: To monitor for potential off-target effects in animal models.
Methodologies:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the compound's exposure levels with both on-target efficacy and any observed adverse effects.
Toxicology Studies: Conduct comprehensive toxicology studies in rodents or other relevant species, monitoring for clinical signs, changes in blood chemistry, and histopathological alterations in various organs.
Phenotypic Screening: Observe the animals for any unexpected behavioral or physiological changes that might indicate off-target activity.
[15]
Conclusion: Building a Comprehensive Selectivity Profile
The absence of specific data for "2-Amino-2-cyano-N-isopropyl-acetamide" does not preclude a rigorous assessment of its potential for cross-reactivity. By leveraging our understanding of the versatile yet promiscuous cyanoacetamide scaffold, and by employing a systematic and multi-tiered approach to experimental evaluation, researchers can proactively build a comprehensive selectivity profile for this and any other novel chemical entity. This diligent approach is fundamental to ensuring the scientific integrity of research findings and is an indispensable component of modern drug development, ultimately leading to safer and more effective therapeutic agents.
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Assessment of in Vitro and in Vivo Activities in the National Cancer Institute's Anticancer Screen with Respect to Chemical Structure, Target Specificity, and Mechanism of Action. (2006, February 28). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm051029m]
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Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2025). Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/21/20]
In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. [URL: https://researchmethods.org/in-vivo-vs-in-vitro/]
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Cyanoacetamide – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/chemistry/cyanoacetamide-CSTP-1234]
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A Researcher's Guide to the Antimicrobial Spectrum Analysis of 2-Amino-2-cyano-N-isopropyl-acetamide
Introduction The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and characterization of novel antimicrobial agents. Within the vast chemical space of potential therapeutics,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and characterization of novel antimicrobial agents. Within the vast chemical space of potential therapeutics, acetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activity.[1][2][3] This guide focuses on a specific, novel compound: "2-Amino-2-cyano-N-isopropyl-acetamide." Given the absence of extensive public data on its antimicrobial properties, this document serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. Its purpose is to provide a scientifically rigorous, step-by-step approach to determining, characterizing, and comparatively analyzing the antimicrobial spectrum of this compound.
This guide is structured to be a self-validating system, moving from foundational screening to in-depth characterization. We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a framework for comparing the compound's efficacy against established clinical antibiotics. By following this guide, researchers can generate a high-quality, reproducible dataset that will be critical in evaluating the therapeutic potential of 2-Amino-2-cyano-N-isopropyl-acetamide.
Part 1: Foundational Assays for Antimicrobial Activity
The initial phase of characterization is designed to answer a fundamental question: Does 2-Amino-2-cyano-N-isopropyl-acetamide exhibit any antimicrobial activity? If so, what is the nature and potency of this activity? This section outlines the core experiments to establish a baseline of bioactivity.
Preliminary Screening: The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[4][5] It is a cost-effective and straightforward method to screen for any zone of inhibition, which is an area of no microbial growth around the test compound.
Experimental Protocol: Agar Well Diffusion Assay
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth of 4 mm. The surface of the agar should be dry before inoculation.
Inoculum Preparation: From a pure, 18-24 hour culture of the test organism, select 4-5 well-isolated colonies.[6] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[6]
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.
Compound Application: Carefully pipette a known concentration of 2-Amino-2-cyano-N-isopropyl-acetamide (dissolved in a suitable solvent like DMSO, which should also be tested as a negative control) into the wells.
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
Result Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).[6] A larger zone of inhibition generally indicates greater sensitivity of the microorganism to the compound.
Following a positive result in the diffusion assay, the next critical step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Broth microdilution is the gold-standard method for MIC determination.[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
Compound Preparation: Prepare a stock solution of 2-Amino-2-cyano-N-isopropyl-acetamide. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized inoculum of the test organism as described in the agar well diffusion protocol, and then dilute it in MHIIB to a final concentration of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8]
Bacteriostatic vs. Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The MIC value does not distinguish between compounds that inhibit growth (bacteriostatic) and those that kill the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Determination
Subculturing from MIC plate: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
The relationship between MIC and MBC provides crucial insight into the compound's mode of action. If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal. A significantly higher MBC suggests bacteriostatic activity.
Caption: Workflow for foundational antimicrobial activity assessment.
Part 2: Comprehensive Spectrum Profiling
With the foundational activity established, the next phase is to determine the breadth of the compound's activity across a diverse range of clinically relevant microorganisms. This is what defines its "spectrum."
Selection of a Diverse Microbial Panel
To accurately define the antimicrobial spectrum, 2-Amino-2-cyano-N-isopropyl-acetamide must be tested against a standardized panel of organisms. This panel should include representatives from key bacterial and fungal groups. The selection should be guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
Recommended Microbial Panel:
Category
Species
Strain (Example)
Rationale
Gram-Positive Bacteria
Staphylococcus aureus
ATCC 25923
Common cause of skin and soft tissue infections, including resistant strains (MRSA).
Enterococcus faecalis
ATCC 29212
Important cause of hospital-acquired infections, known for intrinsic resistance.
Streptococcus pneumoniae
ATCC 49619
Leading cause of community-acquired pneumonia.
Gram-Negative Bacteria
Escherichia coli
ATCC 25922
Representative of Enterobacteriaceae, common cause of UTIs and sepsis.
Pseudomonas aeruginosa
ATCC 27853
Opportunistic pathogen, known for high levels of antibiotic resistance.
Klebsiella pneumoniae
ATCC 700603
Important cause of hospital-acquired infections, often multi-drug resistant.
Fungi (Yeasts)
Candida albicans
ATCC 90028
Common cause of opportunistic fungal infections.
Comparative Analysis Against Standard Antibiotics
To contextualize the activity of 2-Amino-2-cyano-N-isopropyl-acetamide, it is essential to test it in parallel with a selection of well-characterized antibiotics. This allows for a direct comparison of its spectrum and potency. The choice of comparators should include both broad-spectrum and narrow-spectrum agents.[14][15]
Data Presentation: MIC (µg/mL) Comparison Table (Hypothetical Data)
Organism
2-Amino-2-cyano-N-isopropyl-acetamide
Ciprofloxacin
Meropenem
Vancomycin
Penicillin G
Amphotericin B
S. aureus
4
0.5
0.25
1
0.06
>64
E. faecalis
16
8
4
2
>128
>64
E. coli
8
0.03
0.06
>128
>128
>64
P. aeruginosa
>64
0.5
1
>128
>128
>64
K. pneumoniae
16
0.125
0.125
>128
>128
>64
C. albicans
32
>64
>64
>64
>64
0.5
This structured comparison allows for a clear visualization of the novel compound's relative strengths and weaknesses, helping to classify it as potentially broad-spectrum, narrow-spectrum, or having a novel spectrum of activity.
Caption: Logic for comparative antimicrobial spectrum analysis.
Part 3: Advanced Characterization
For compounds that demonstrate promising spectrum and potency, further investigation is warranted to understand their dynamic effects and potential applications.
Time-Kill Kinetic Assays
Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium. This is a more dynamic measure than the endpoint-focused MIC/MBC assays.
Experimental Protocol: Time-Kill Assay
Inoculum Preparation: Prepare a standardized bacterial suspension in logarithmic growth phase.
Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a no-drug control.
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
Data Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Anti-Biofilm Activity
Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to conventional antibiotics. Assessing a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.
Biofilm Formation: Grow bacteria in a 96-well plate under conditions that promote biofilm formation. For inhibition assays, add the test compound at the time of inoculation. For eradication assays, allow the biofilm to establish (e.g., 24 hours) before adding the compound.
Incubation: Incubate the plates for 24-48 hours.
Washing: Gently wash the wells to remove non-adherent, planktonic cells.
Staining: Stain the remaining biofilm with a dye such as crystal violet.
Quantification: Solubilize the dye and measure the absorbance using a plate reader. The reduction in absorbance in the presence of the compound indicates anti-biofilm activity.
Conclusion
The characterization of a novel chemical entity like 2-Amino-2-cyano-N-isopropyl-acetamide requires a systematic and multi-faceted approach. This guide provides a comprehensive framework, grounded in established methodologies and scientific rationale, to thoroughly evaluate its antimicrobial potential. By progressing from qualitative screening to quantitative potency determination, and from broad-spectrum profiling to advanced characterization, researchers can build a robust data package. This in-depth analysis is indispensable for understanding the compound's potential strengths, weaknesses, and ultimately, its viability as a candidate for further drug development in the ongoing fight against infectious diseases.
References
Dr.Oracle. (2025, September 26). What are examples of broad-spectrum antibiotics?
BOC Sciences. Broad Spectrum and Narrow Spectrum Antibiotics.
Study.com. (n.d.). Types of Antibiotics: Bactericidal vs. Bacteriostatic & Narrow Spectrum vs. Broad Spectrum.
Respiratory Therapy Zone. (2026, January 10). Narrow-Spectrum Antibiotics: Types and Uses.
MDPI. (2024, March 26). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
ResearchGate. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
SciSpace. (2023). (Open Access) Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
Biology LibreTexts. (2023, September 13). 7.1.4: Spectrum of Antimicrobial Activity.
ACS Publications. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
StudySmarter. (2023, August 29). Broad Spectrum Antibiotic: Uses & Mechanism.
Who we serve. (2024, October 28).
Children's Hospital of Philadelphia. (2018, April 3). Broad vs. Narrow-spectrum Antibiotics: What's the Best Choice for Common Childhood Infections?
Wikipedia. (n.d.). Broad-spectrum antibiotic.
Wikipedia. (n.d.). Narrow-spectrum antibiotic.
RESPe. (n.d.). Narrow spectrum antibiotics.
Drugs.com. (2025, December 6). Antibiotics 101: List of Common Names, Types & Their Uses.
Dr.Oracle. (2026, February 17). What are the differences between narrow‑spectrum, moderate‑spectrum, and broad‑spectrum antibiotics, and can you give examples of each?
PubMed. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing.
ResearchGate. (2022, November). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity.
Navigating the Safe Disposal of 2-Amino-2-cyano-N-isopropyl-acetamide: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-cyano-N-isopropyl-acetamide, a compound that, due to its cyano functional group, requires handling with the same stringent precautions as other cyanide-containing materials. The primary hazard associated with such compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.
Hazard Assessment and Risk Mitigation
Key Hazards:
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1] The cyano group can be metabolized to cyanide, which is a potent cellular poison.
Irritation: Causes skin and serious eye irritation.[2] May also cause respiratory irritation.[2]
Corrosivity: Some related compounds are corrosive and can cause severe skin burns and eye damage.[1]
Environmental Hazards: Discharge into the environment must be avoided.[3]
Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct selection and use of PPE. The following should be considered mandatory when handling 2-Amino-2-cyano-N-isopropyl-acetamide and its waste:
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield where there is a risk of splashing.[4]
To protect the eyes, nose, and mouth from contact with the chemical, which can cause serious irritation or burns.[1][2]
Hand Protection
Nitrile, neoprene, or PVC gloves. Consider double-gloving for enhanced protection.[4]
To prevent skin absorption, which is a significant route of exposure for cyanide-containing compounds.[4][5]
Body Protection
A lab coat and clothing that fully covers the legs and feet.[4]
To protect the skin from accidental splashes and contamination.
Respiratory
All work should be conducted in a certified chemical fume hood.[4][5]
To prevent the inhalation of dust or any potential release of hydrogen cyanide gas.[5]
Waste Segregation and Collection: A Critical First Step
Proper segregation of waste is paramount to prevent dangerous chemical reactions. Cyanide-containing waste must never come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[4][5]
Waste Collection Workflow
Caption: Workflow for the segregation and initial containment of cyanide-containing waste.
Step-by-Step Disposal Procedures
A. Solid Waste Disposal
Collection: Place all contaminated solid materials, including gloves, weigh paper, and pipette tips, into a designated, clearly labeled hazardous waste container.[5]
Container Type: Use a sealable, durable container.
Labeling: The container must be labeled as "Hazardous Waste," "Toxic," and clearly indicate "Cyanide Waste" and "No Acids."[6]
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, especially acids.[4][5]
B. Liquid Waste Disposal
Collection: Collect all liquid waste containing 2-Amino-2-cyano-N-isopropyl-acetamide in a dedicated, sealed, and properly vented hazardous waste container.
pH Maintenance: Ensure the pH of the waste is maintained above 10 to prevent the formation of hydrogen cyanide. This can be achieved by adding a compatible base, such as sodium hydroxide.
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste," "Toxic," "Cyanide Waste," and "No Acids."
Storage: Store in a secondary container in a designated satellite accumulation area, segregated from acids and other incompatible materials.[4][5]
C. Decontamination of Glassware and Work Surfaces
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinseate as hazardous liquid waste.
Bleach Treatment: Prepare a fresh 10% bleach solution and ensure its pH is 10 or higher. Rinse the glassware or wipe down surfaces with this solution. The bleach will oxidize the cyanide to the less toxic cyanate.
Final Wash: Wash with soap and water.
Disposal of Rinsate: The initial solvent rinse must be disposed of as hazardous waste.[6] Consult with your institution's Environmental Health & Safety (EHS) department for guidance on the disposal of the bleach and subsequent soap and water rinses.[6]
D. Disposal of Empty Containers
Even "empty" containers of 2-Amino-2-cyano-N-isopropyl-acetamide must be treated as hazardous waste.[5]
Triple Rinse: Rinse the empty container three times with a suitable solvent.
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous cyanide waste.[6] Subsequent rinseates may also need to be collected, depending on institutional policies.
Container Disposal: The triple-rinsed container can then be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse and placing it in a sanitary landfill or offering it for recycling if appropriate.[3][7]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup
Evacuate: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work should cease until the area is cleared.
PPE: Don the appropriate PPE as outlined in Section 1.
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2][7] For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite or sand) and place it in the hazardous waste container.
Decontaminate: Decontaminate the spill area as described in Section 3.C.
Report: Report the spill to your institution's EHS department.
Personnel Exposure
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact
Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1]
Final Waste Disposal
All collected hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[3][7] Do not discharge to sewer systems or dispose of in regular trash.[3][7]
References
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
Safety Data Sheets.
Safety Data Sheets.
Columbia University. Cyanide Safe Use Guidelines. Available at: [Link]
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. Available at: [Link]
Angene Chemical. Safety Data Sheet. Available at: [Link]
Occupational Safety and Health Administration. CYANIDES (as CN). Available at: [Link]
Massachusetts Institute of Technology. Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]
New Jersey Department of Health. CYANIDE HAZARD SUMMARY. Available at: [Link]
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide, Draft for Public Comment. Available at: [Link]
U.S. Environmental Protection Agency. Guidance on Quantifying Use and Reporting Cyanide Compounds. Available at: [Link]
Exposome-Explorer. Material Safety Data Sheet 2-Cyanoacetamide, 99%. Available at: [Link]